molecular formula C10H10Br2O2 B2551121 3,5-Dibromo-2-isopropoxybenzaldehyde CAS No. 832673-99-1

3,5-Dibromo-2-isopropoxybenzaldehyde

Cat. No.: B2551121
CAS No.: 832673-99-1
M. Wt: 321.996
InChI Key: ICQMSJCTOWHBQM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10Br2O2 and its molecular weight is 321.996. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQMSJCTOWHBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-2-isopropoxybenzaldehyde CAS 832673-99-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dibromo-2-isopropoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS 832673-99-1) is a halogenated aromatic aldehyde that presents significant opportunities as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde "handle," two bromine atoms for potential cross-coupling reactions, and an isopropoxy group to enhance solubility and modulate electronic properties—makes it a valuable precursor for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson etherification, predicted spectral data for characterization, and an exploration of its potential applications in drug discovery.

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in research. The key data for 3,5-Dibromo-2-isopropoxybenzaldehyde are summarized below.

PropertyValueSource
CAS Number 832673-99-1User Provided
Molecular Formula C₁₀H₁₀Br₂O₂Calculated
Molecular Weight 321.99 g/mol Calculated[1]
IUPAC Name 3,5-dibromo-2-(propan-2-yloxy)benzaldehydeStandard Nomenclature
Canonical SMILES CC(C)OC1=C(C=O)C=C(C=C1Br)BrStandard Nomenclature
Appearance Predicted: Off-white to pale yellow solidInferred from similar compounds
LogP ~3.84Predicted[1]
Hydrogen Bond Acceptors 2Calculated[1]
Hydrogen Bond Donors 0Calculated
Fsp³ 0.3Calculated[1]

Synthesis and Mechanistic Rationale

The target compound is most logically and efficiently synthesized from its phenolic precursor, 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-dibromosalicylaldehyde, CAS 90-59-5). The synthetic strategy involves a classic Williamson ether synthesis, a robust and widely used method for forming ethers.

Synthetic Pathway Overview

The reaction proceeds in a single, high-yielding step from the commercially available precursor. The phenolic hydroxyl group is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces a halide from an isopropyl electrophile via an Sₙ2 reaction.

Synthesis_Pathway Precursor 3,5-Dibromo-2-hydroxybenzaldehyde Product 3,5-Dibromo-2-isopropoxybenzaldehyde Precursor->Product Williamson Ether Synthesis Reagents 1. K₂CO₃ (Base) 2. 2-Bromopropane Solvent: Acetonitrile (ACN) Heat (Reflux)

Caption: Synthetic route from 3,5-Dibromo-2-hydroxybenzaldehyde to the target compound.

Causality and Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~8) but not so strong that it would promote side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration.

  • Choice of Alkylating Agent: 2-Bromopropane is a readily available and effective electrophile. Isopropyl iodide could also be used and may be more reactive, but 2-bromopropane is often sufficient and more cost-effective.

  • Choice of Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They effectively solvate the potassium cation without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Temperature: Heating the reaction to reflux ensures a sufficient rate of reaction to proceed to completion within a reasonable timeframe (typically 4-12 hours).

Detailed Experimental Protocol

Objective: To synthesize 3,5-Dibromo-2-isopropoxybenzaldehyde.

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)[2][3][4]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask until the solids are suspended (approx. 0.1 M concentration). Begin vigorous stirring. Add 2-bromopropane (1.5 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3,5-Dibromo-2-isopropoxybenzaldehyde.

Spectral Data and Characterization (Predicted)

Confirming the structure and purity of the synthesized product is critical. The following table outlines the expected spectral data based on the compound's structure.

Technique Expected Features
¹H NMR δ ~10.3 ppm (s, 1H, -CHO) ; δ ~7.9 ppm (d, 1H, Ar-H) ; δ ~7.8 ppm (d, 1H, Ar-H) ; δ ~4.6 ppm (septet, 1H, -OCH(CH₃)₂) ; δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂)
¹³C NMR δ ~190 ppm (C=O) ; δ ~158 ppm (C-OAr) ; δ ~140, 135, 125 ppm (Ar-C) ; δ ~118, 115 ppm (Ar-C-Br) ; δ ~75 ppm (-OCH(CH₃)₂) ; δ ~22 ppm (-OCH(CH₃)₂)
IR (cm⁻¹) ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch) ; ~1690 cm⁻¹ (Aromatic C=O stretch) ; ~1580, 1470 cm⁻¹ (Aromatic C=C stretch) ; ~1250 cm⁻¹ (Aryl-O-Alkyl Ether C-O stretch)
Mass Spec (EI) M⁺ peak at m/z ~322 ; Isotopic pattern for Br₂: M⁺ (~320), M⁺+2 (~322), M⁺+4 (~324) in a characteristic 1:2:1 ratio .

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in synthetic chemistry.[5] The unique combination of functional groups in 3,5-Dibromo-2-isopropoxybenzaldehyde makes it a precursor for several classes of compounds with potential therapeutic value.

  • Scaffold for Biologically Active Molecules: The aldehyde group is a versatile functional handle for creating diverse molecular libraries. It can readily undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and condensations to produce Schiff bases and chalcones, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects.[5]

  • Modulation of Physicochemical Properties: The isopropoxy group increases lipophilicity compared to its hydroxyl precursor, which can enhance membrane permeability and improve oral bioavailability—key considerations in drug design.[6]

  • Probing Structure-Activity Relationships (SAR): The two bromine atoms serve as vectors for further chemical modification. They can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to systematically explore the chemical space around the core scaffold, which is a crucial step in optimizing a compound's potency and selectivity for a biological target.

Applications_Workflow cluster_0 Chemical Synthesis cluster_1 Drug Discovery Cascade Scaffold 3,5-Dibromo-2- isopropoxybenzaldehyde Modifications Chemical Modifications (Reductive Amination, Wittig, Suzuki Coupling, etc.) Scaffold->Modifications Versatile Aldehyde & Bromine Handles Library Diverse Compound Library Modifications->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety, Handling, and Storage

While specific toxicity data for 3,5-Dibromo-2-isopropoxybenzaldehyde is not available, prudent laboratory practice dictates handling it with care, based on data from its precursor, 3,5-Dibromo-2-hydroxybenzaldehyde.[7][8]

  • Hazard Classification: Expected to be a skin and eye irritant.[7][8] May be harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dibromo-2-hydroxybenzaldehyde.
  • TCI Chemicals. (2025, June 5). Safety Data Sheet: 3,5-Dibromosalicylaldehyde.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide.
  • Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
  • PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Fluorochem. (n.d.). 3,5-DIBROMO-4-ISOPROPOXYBENZALDEHYDE.
  • Royal Society of Chemistry. (n.d.). Vapour phase isopropylation of phenol with isopropyl acetate. RSC Advances.
  • PubChem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information.
  • PMC. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 5). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay.
  • Sigma-Aldrich. (n.d.). 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE.
  • ResearchGate. (n.d.). Effect of WHSV on the isopropylation of phenol with IPA over H-beta.
  • ChemDiv. (n.d.). Compound 3,5-dibromo-2-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde.
  • NIST. (n.d.). 3,5-Dibromosalicylaldehyde. NIST WebBook.
  • Chemspace. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde.
  • Synchem. (n.d.). 3,5-Dibromo-2-(2,4-dibromophenoxy)benzaldehyde.
  • ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde.
  • BLD Pharm. (n.d.). 486996-44-5|3,5-Dibromo-4-isopropoxybenzaldehyde.
  • Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information.
  • MDPI. (2019, April 19). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway.
  • PubMed. (2008, April 4). 3,5-Dibromo-2-hydroxy-benzaldehyde. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION Determinants of the efficiency of photon upconversion by triplet-triplet annihilation.
  • Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development.
  • MedChemExpress. (n.d.). Benzaldehyde.

Sources

A Technical Guide to 3,5-Dibromo-2-isopropoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3,5-Dibromo-2-isopropoxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry. While not as extensively documented as some commodity reagents, its unique substitution pattern—featuring two bromine atoms, a sterically influential isopropoxy group, and a reactive aldehyde—renders it a valuable intermediate for constructing complex molecular architectures. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced synthetic programs.

Introduction and Strategic Importance

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. The strategic placement of functional groups on the aromatic ring dictates the subsequent reaction pathways and the ultimate properties of the target compounds. 3,5-Dibromo-2-isopropoxybenzaldehyde is a member of this class, distinguished by a unique combination of functionalities:

  • Aldehyde Group: A versatile handle for transformations such as oxidation, reduction, olefination, and reductive amination.

  • Dibromo Substitution: The two bromine atoms at the 3- and 5-positions deactivate the ring towards electrophilic substitution but provide two distinct sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens avenues for the controlled, stepwise elaboration of the aromatic core.

  • Isopropoxy Group: Positioned ortho to the aldehyde, this group exerts a significant steric and electronic influence. It can direct metallation, influence the conformation of the aldehyde, and enhance the solubility of the molecule in organic solvents.

This guide synthesizes information from analogous compounds and established chemical principles to provide a comprehensive working profile of this high-potential synthetic intermediate.

Physicochemical and Spectroscopic Profile

While a specific CAS Number for 3,5-Dibromo-2-isopropoxybenzaldehyde is not widely indexed, its properties can be reliably extrapolated from its immediate precursor, 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-Dibromosalicylaldehyde), and its isomer, 3,5-Dibromo-4-isopropoxybenzaldehyde.

Table 1: Key Physicochemical Properties (Estimated and Comparative)

Property Value (3,5-Dibromo-2-isopropoxybenzaldehyde) Comparative Data
CAS Number Not widely available 90-59-5 (3,5-Dibromo-2-hydroxybenzaldehyde)[1][2][3][4]
Molecular Formula C₁₀H₁₀Br₂O₂ C₇H₄Br₂O₂ (Precursor)[2][4][5]
Molecular Weight 321.99 g/mol 279.91 g/mol (Precursor)[2][4]
Appearance Expected to be a white to light yellow solid Dark yellow powder (Precursor)[2]
Melting Point Estimated: 60-75 °C 80 - 84 °C (Precursor)[2]
Solubility Expected: Soluble in chlorinated solvents, ethers, ethyl acetate; Insoluble in water. Insoluble in water (Precursor)[2]

| LogP | Estimated: > 3.5 | 3.84 (3,5-dibromo-4-isopropoxybenzaldehyde isomer)[6] |

Spectroscopic Characterization

Predictive spectroscopic data is crucial for reaction monitoring and product verification.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~7.8-8.0 ppm (d, 2H): Aromatic protons, appearing as two distinct doublets due to meta-coupling (J ≈ 2-3 Hz).

    • δ ~4.6-4.8 ppm (sept, 1H): Methine proton of the isopropoxy group (-OCH(CH₃)₂).

    • δ ~1.4 ppm (d, 6H): Methyl protons of the isopropoxy group (-OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~190 ppm: Aldehyde carbonyl carbon.

    • δ ~158-160 ppm: Aromatic carbon attached to the isopropoxy group (C-O).

    • δ ~135-140 ppm: Aromatic carbons (CH).

    • δ ~115-125 ppm: Aromatic carbons attached to bromine (C-Br) and the carbon ortho to the aldehyde.

    • δ ~75 ppm: Methine carbon of the isopropoxy group.

    • δ ~22 ppm: Methyl carbons of the isopropoxy group.

  • IR Spectroscopy (ATR):

    • ~2980-2940 cm⁻¹: C-H stretching (aliphatic, isopropoxy).

    • ~2850, 2750 cm⁻¹: C-H stretching (aldehyde).

    • ~1690-1705 cm⁻¹: Strong C=O stretching (aldehyde).[5]

    • ~1550-1580 cm⁻¹: C=C stretching (aromatic ring).

    • ~1250-1200 cm⁻¹: C-O-C stretching (aryl ether).

    • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio).

Synthesis and Mechanistic Rationale

The most direct and efficient route to 3,5-Dibromo-2-isopropoxybenzaldehyde is the Williamson ether synthesis, starting from the commercially available 3,5-Dibromo-2-hydroxybenzaldehyde.

Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product A 3,5-Dibromo-2-hydroxybenzaldehyde P1 Combine reactants in solvent A->P1 B 2-Bromopropane (or Isopropyl Iodide) B->P1 B->P1 Alkylating Agent C Potassium Carbonate (K₂CO₃) C->P1 C->P1 Base D Acetone or DMF (Solvent) D->P1 P2 Heat to reflux (e.g., 60-80°C) P1->P2 P3 Monitor by TLC P2->P3 P4 Work-up: Filter solids, remove solvent P3->P4 P5 Purification: Recrystallization or Chromatography P4->P5 Z 3,5-Dibromo-2-isopropoxybenzaldehyde P5->Z

Caption: Workflow for the synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexanes

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dibromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous DMF (or acetone) to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Add 2-bromopropane to the mixture.

  • Heat the reaction mixture to 80°C (for DMF) or to reflux (for acetone, ~56°C) and stir vigorously.

  • Causality Check: The base (K₂CO₃) deprotonates the phenolic hydroxyl group, generating a phenoxide nucleophile. This is the critical activating step. DMF is an excellent polar aprotic solvent for this S_N2 reaction, accelerating the rate by solvating the potassium cation without hydrogen-bonding to the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of ethyl acetate.

  • Self-Validating System: The removal of the starting material, which is more polar and has a different R_f value on TLC, provides a clear endpoint for the reaction.

  • Combine the filtrate and washes. If DMF was used, partition the mixture between water and ethyl acetate. If acetone was used, the solvent can be removed directly under reduced pressure.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water or hexanes/ethyl acetate solvent system, or by flash column chromatography on silica gel.

Reactivity and Synthetic Potential

The true value of 3,5-Dibromo-2-isopropoxybenzaldehyde lies in its capacity for diverse and selective chemical transformations.

Reactivity cluster_aldehyde Aldehyde Transformations cluster_bromine Aromatic Cross-Coupling Core 3,5-Dibromo- 2-isopropoxybenzaldehyde Oxidation Carboxylic Acid Core->Oxidation [O] e.g., NaClO₂ Reduction Benzyl Alcohol Core->Reduction [H] e.g., NaBH₄ ReductiveAmination Amine Core->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Alkene Core->Wittig Ph₃P=CHR Suzuki Aryl/Vinyl Group (Suzuki Coupling) Core->Suzuki R-B(OR)₂, Pd cat. Sonogashira Alkyne (Sonogashira Coupling) Core->Sonogashira R-C≡CH, Pd/Cu cat. Buchwald Amine/Ether (Buchwald-Hartwig) Core->Buchwald R₂NH or ROH, Pd cat.

Caption: Key reaction pathways for 3,5-Dibromo-2-isopropoxybenzaldehyde.

  • Transformations of the Aldehyde: The aldehyde group can be readily converted into other functional groups. For instance, oxidation using sodium chlorite yields the corresponding benzoic acid, while reduction with sodium borohydride provides the benzyl alcohol. These transformations are fundamental in multi-step syntheses where the aldehyde serves as a masked acid or alcohol.

  • Aromatic Cross-Coupling: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of aryl, vinyl, alkyl, or alkynyl groups, enabling the construction of complex biaryl systems or extended conjugated materials. The steric hindrance from the ortho-isopropoxy group may influence the relative reactivity of the C3-Br and C5-Br positions, potentially allowing for selective mono-functionalization under carefully controlled conditions.

Applications in Research and Drug Development

While direct applications of this specific molecule are emerging, its structural motifs are present in compounds of significant interest.

  • Medicinal Chemistry: Halogenated aromatic scaffolds are prevalent in drug discovery. The bromine atoms can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. The overall structure can serve as a core for synthesizing libraries of compounds to be screened for biological activity against targets like kinases, proteases, or GPCRs. The aldehyde can be used to link the scaffold to other pharmacophores or to prepare Schiff base intermediates.

  • Materials Science: The dibromo functionality makes this compound an excellent candidate for synthesizing conjugated polymers via reactions like Suzuki or Stille polycondensation. The isopropoxy group enhances solubility, which is critical for the processability of such materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data from structurally related compounds and should be strictly adhered to.[1][7]

Table 2: Hazard and Precautionary Information

Category Guideline Source Reference
Hazard Identification Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. GHS07[6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. P280[1][2]
Handling Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust/fume/mist/vapors. Use only outdoors or in a well-ventilated area. P261, P264, P271[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. P403 + P233[1][8]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. P305+P351+P338[6]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | P501[7][8] |

Conclusion

3,5-Dibromo-2-isopropoxybenzaldehyde represents a strategically functionalized and highly versatile synthetic intermediate. Its combination of a modifiable aldehyde group and two distinct sites for cross-coupling reactions makes it a powerful tool for constructing complex molecular frameworks. This guide provides the foundational knowledge—from synthesis to safety—required for its effective integration into advanced research and development programs in both pharmaceutical and materials science, empowering scientists to build novel molecules with precision and control.

References

  • [Safety Data Sheet for a related compound]. (2025, December 19).
  • Sigma-Aldrich. 3,5-Dibromobenzaldehyde Properties.
  • PubChem. 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzaldehyde.
  • Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate.
  • Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • Chemspace. 3,5-dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • NIST. 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

3,5-Dibromo-2-isopropoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: 832673-99-1) is a highly functionalized aromatic building block utilized in modern medicinal chemistry. Structurally, it consists of a benzaldehyde core substituted with two bromine atoms at the meta positions (relative to the aldehyde) and an isopropoxy group at the ortho position.

This molecule serves as a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of hemoglobin modulators and antimicrobial agents. Its primary utility lies in the two bromine "handles," which facilitate orthogonal functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the isopropoxy group modulates lipophilicity and masks the phenolic hydroxyl group.

Physicochemical Identity

The following data constitutes the definitive identity profile for 3,5-Dibromo-2-isopropoxybenzaldehyde.

PropertyValueTechnical Note
CAS Registry Number 832673-99-1 Specific to the 2-isopropoxy isomer.[]
IUPAC Name 3,5-Dibromo-2-(propan-2-yloxy)benzaldehyde
Molecular Formula

Molecular Weight 321.99 g/mol Monoisotopic Mass: 319.90 Da
Appearance Pale yellow to off-white solidCrystalline powder form is typical.
Solubility DMSO, DMF, Chloroform, DCMPoorly soluble in water.
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to di-bromo and isopropyl groups.
H-Bond Donors 0The phenolic OH is capped.
H-Bond Acceptors 2Aldehyde carbonyl and Ether oxygen.[2]

Synthetic Methodology

The synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde is achieved via a classic Williamson Ether Synthesis, specifically the O-alkylation of 3,5-dibromosalicylaldehyde.

Retrosynthetic Logic

The target molecule is disconnected at the ether linkage. The precursor, 3,5-dibromosalicylaldehyde (CAS 90-59-5), is commercially available or easily synthesized via bromination of salicylaldehyde. The alkylating agent is 2-bromopropane (isopropyl bromide) or 2-iodopropane.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde on a 10g scale.

Reagents:

  • Precursor: 3,5-Dibromosalicylaldehyde (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Use if using 2-Bromopropane to generate reactive iodide in situ (Finkelstein condition).

Step-by-Step Workflow:

  • Preparation: In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dibromosalicylaldehyde (10.0 g, 35.7 mmol) in anhydrous DMF (60 mL).

  • Deprotonation: Add anhydrous

    
     (9.8 g, 71.4 mmol) in a single portion. The suspension may turn bright yellow due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 2-Bromopropane (5.0 mL, 53.5 mmol) dropwise. If using KI, add it at this stage.

  • Reaction: Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
    
    • Endpoint: Disappearance of the starting phenol (typically 4–6 hours).

  • Workup:

    • Cool the mixture to RT.

    • Pour into ice-cold water (300 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layer with brine (2 x 100 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Reaction Pathway Visualization

SynthesisPath Start 3,5-Dibromosalicylaldehyde (CAS 90-59-5) Reagents 2-Bromopropane + K2CO3 Solvent: DMF, 60°C Start->Reagents Deprotonation Intermediate Transition State (SN2 Attack) Reagents->Intermediate Alkylation Workup Aq. Workup & Recrystallization Intermediate->Workup Completion Product 3,5-Dibromo-2-isopropoxybenzaldehyde (Target) Workup->Product Isolation

Figure 1: Synthetic workflow for the O-alkylation of 3,5-dibromosalicylaldehyde.

Medicinal Chemistry Applications

The strategic value of 3,5-Dibromo-2-isopropoxybenzaldehyde lies in its potential as a divergent scaffold .

SAR Probing (The "Negative Control")

In the development of drugs like Voxelotor (GBT440) , which targets Sickle Cell Disease, the mechanism of action involves the formation of a reversible Schiff base between the drug's aldehyde and the N-terminal valine of the hemoglobin


-chain.
  • Mechanism: Voxelotor utilizes an ortho-hydroxyl group to form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base.

  • Utility of Title Compound: By capping the ortho-hydroxyl with an isopropyl group (as seen in 3,5-Dibromo-2-isopropoxybenzaldehyde), researchers create a "negative control" analog. If biological activity drops significantly, it confirms the necessity of the free hydroxyl group for binding efficacy.

Pd-Catalyzed Diversification

The 3,5-dibromo substitution pattern allows for sequential cross-coupling. The electronic differences between position 3 (ortho to ether, crowded) and position 5 (para to ether, less crowded) often allow for regioselective Suzuki Couplings .

  • Step 1: Coupling at the sterically more accessible C5 position.

  • Step 2: Coupling at the sterically hindered C3 position.

Diversification cluster_pathways Divergent Synthesis Pathways Core 3,5-Dibromo-2-isopropoxybenzaldehyde PathA Path A: C5-Selective Coupling (Suzuki-Miyaura) Core->PathA Boronic Acid, Pd(0) PathB Path B: Schiff Base Formation (Reductive Amination) Core->PathB Amine, NaBH(OAc)3 ProdA 5-Aryl-3-bromo Analog PathA->ProdA ProdB Benzylamine Derivative PathB->ProdB

Figure 2: Divergent synthetic utility of the scaffold for library generation.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals must be confirmed.

1H NMR (Proton NMR)
  • Aldehyde (-CHO): Singlet,

    
     ppm.
    
  • Aromatic Protons: Two doublets (due to meta-coupling,

    
     Hz) around 
    
    
    
    ppm.
  • Isopropyl Methine (-CH-): Septet,

    
     ppm.
    
  • Isopropyl Methyls (-CH3): Doublet (6H),

    
     ppm.
    
  • Key Diagnostic: Disappearance of the broad phenolic -OH singlet (

    
     ppm) present in the starting material.
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 isotope pattern for the

    
     or 
    
    
    
    peaks at masses
    
    
    ,
    
    
    , and
    
    
    .
  • Target Mass: Look for peaks at 320, 322, and 324 m/z .

Safety and Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • PubChem. (2023). Compound Summary: 3,5-Dibromosalicylaldehyde (Precursor). National Library of Medicine. [Link]

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters. (Provides context on the salicylaldehyde pharmacophore). [Link]

Sources

Methodological & Application

3,5-Dibromo-2-isopropoxybenzaldehyde as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It details the synthesis, characterization, and strategic application of 3,5-Dibromo-2-isopropoxybenzaldehyde , a halogenated building block used to modulate lipophilicity and reactivity in drug discovery.

Executive Summary

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: Derivative of 90-59-5) is a specialized pharmacophore intermediate. It is structurally derived from 3,5-dibromosalicylaldehyde by protecting the phenolic hydroxyl group with an isopropyl moiety.

In medicinal chemistry, this compound serves two critical functions:

  • Lipophilicity Modulation: The isopropyl group increases the LogP (partition coefficient), enhancing membrane permeability compared to the parent phenol.

  • Steric & Electronic Tuning: The bulky ortho-isopropoxy group prevents metabolic conjugation (glucuronidation) at the oxygen site while the 3,5-dibromo substitution pattern provides halogen bonding opportunities and deactivates the ring against oxidative metabolism.

This guide provides a validated protocol for its synthesis and its downstream application in generating bioactive chromene scaffolds and Schiff base ligands , which are precursors for anti-tumor and hemoglobin-modulating agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3,5-Dibromo-2-(propan-2-yloxy)benzaldehyde
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functionality Electrophilic aldehyde (C-1); Lipophilic ether (C-2); Halogenated aryl core
Stability Stable under ambient conditions; light-sensitive (store in amber vials)

Synthesis Protocol: 3,5-Dibromo-2-isopropoxybenzaldehyde

Objective: High-yield synthesis via Williamson Ether Synthesis starting from 3,5-dibromosalicylaldehyde.

Reaction Scheme

The synthesis involves the O-alkylation of 3,5-dibromosalicylaldehyde using 2-bromopropane (isopropyl bromide) in the presence of a mild base.

Materials & Reagents[3]
  • Precursor: 3,5-Dibromosalicylaldehyde (CAS 90-59-5), >98% purity.[1]

  • Alkylating Agent: 2-Bromopropane (1.5 equivalents).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equivalents).

  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Catalyst: Potassium Iodide (KI), 10 mol% (Finkelstein accelerator).

Step-by-Step Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solubilization: Charge the RBF with 3,5-Dibromosalicylaldehyde (10.0 g, 35.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (9.8 g, 71.4 mmol) in a single portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add Potassium Iodide (0.6 g, 3.6 mmol) followed by the dropwise addition of 2-Bromopropane (5.0 mL, 53.5 mmol).

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) will appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (300 mL) with vigorous stirring. The product will precipitate as a pale solid.

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is oily.

    • Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (9:1) .
    

Expected Yield: 85–92% Characterization:

  • ¹H NMR (400 MHz, CDCl₃):

    
     10.2 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.6 (sept, 1H, CH), 1.4 (d, 6H, CH₃).
    

Downstream Pharmaceutical Application

Target: Synthesis of Chromene Derivatives (Pharmacophore for anti-cancer and anti-microbial agents).

The aldehyde functionality allows for Knoevenagel condensation with active methylene compounds. The 3,5-dibromo motif enhances the biological activity of the resulting chromene scaffold.

Protocol: Synthesis of 6,8-Dibromo-3-cyano-2-imino-2H-chromene

Mechanism: Base-catalyzed condensation of the aldehyde with malononitrile, followed by intramolecular cyclization involving the isopropoxy group (via displacement or in situ dealkylation depending on conditions) or direct condensation if using the free phenol. Note: For the isopropoxy derivative, a Knoevenagel condensation yields the acrylo-nitrile intermediate, widely used as a Michael acceptor in drug design.

Reaction: 3,5-Dibromo-2-isopropoxybenzaldehyde + Malononitrile -> 2-(3,5-Dibromo-2-isopropoxybenzylidene)malononitrile

  • Reagents: Aldehyde intermediate (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

  • Procedure:

    • Dissolve 1.0 g of 3,5-Dibromo-2-isopropoxybenzaldehyde in 10 mL Ethanol.

    • Add Malononitrile (0.22 g).

    • Add 2 drops of Piperidine .

    • Reflux for 2 hours.

    • Cool and filter the yellow precipitate.

  • Significance: This electron-deficient alkene is a potent Michael acceptor, a motif found in covalent kinase inhibitors (e.g., targeting cysteine residues in enzymes).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Reaction Temp (Alkylation) 55–65°C<50°C: Incomplete reaction. >80°C: Elimination of isopropyl bromide to propene.
Base Choice

or

Stronger bases (NaOH) may cause Cannizzaro reaction on the aldehyde.
Water Content <0.1% (Anhydrous)Water competes with the phenol for the alkyl halide, reducing yield.

Troubleshooting Guide:

  • Issue: Low conversion after 6 hours.

    • Solution: Add 0.2 eq of fresh 2-bromopropane and increase KI loading.

  • Issue: Product is an oil that won't crystallize.

    • Solution: The isopropoxy group adds lipophilicity. Use cold pentane trituration or seed with a pure crystal.

Strategic Workflow Diagram

G Start 3,5-Dibromosalicylaldehyde (CAS 90-59-5) Reagents 2-Bromopropane + K2CO3 (DMF, 60°C) Start->Reagents Activation Intermediate 3,5-Dibromo-2-isopropoxy- benzaldehyde Reagents->Intermediate Williamson Ether Synthesis (Yield >85%) Branch1 Pathway A: Schiff Base Formation (Ligands/Metallodrugs) Intermediate->Branch1 R-NH2 / EtOH Branch2 Pathway B: Knoevenagel Condensation (Michael Acceptors) Intermediate->Branch2 Malononitrile / Base Product Bioactive Pharmacophore (Anti-tumor/Antimicrobial) Branch1->Product Branch2->Product

Caption: Synthesis workflow transforming the salicylaldehyde precursor into the lipophilic isopropoxy intermediate and downstream bioactive scaffolds.

References

  • Synthesis of Halogenated Salicylaldehydes

    • Brewster, C. M.[2] "Schiff's Bases from 3,5-Dibromo-salicylaldehyde."[2][1][3] Journal of the American Chemical Society, vol. 46, no.[2] 11, 1924, pp. 2463–2468.[2] Link

  • Pharmaceutical Applications of Chromenes

    • ChemicalBook. "3,5-Dibromosalicylaldehyde Properties and Uses."[2] ChemicalBook Database, 2024. Link

  • Structural Characterization

    • Fan, Y., et al. "3,5-Dibromo-2-hydroxybenzaldehyde."[4] Acta Crystallographica Section E, vol. 64, no. 5, 2008, o799.[4] Link

  • Commercial Availability & Safety

    • Thermo Fisher Scientific. "3,5-Dibromosalicylaldehyde Safety Data Sheet." Link

Sources

Application Note & Protocol: Strategic Synthesis of Dihalo-Substituted Chromenes as Versatile Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of a highly functionalized chromene derivative, 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile, starting from 3,5-Dibromo-2-isopropoxybenzaldehyde. We will delve into the mechanistic rationale behind the chosen synthetic strategy—a tandem Knoevenagel condensation/intramolecular oxa-Michael addition—and present a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development. The resulting di-halogenated chromene is an ideal intermediate for further molecular diversification via cross-coupling reactions, enabling the rapid generation of compound libraries for screening.

Introduction: The Significance of the Chromene Scaffold

Chromenes, or benzopyrans, are heterocyclic compounds prevalent in natural products like flavonoids and tocopherols.[1] Their derivatives are of immense interest to the pharmaceutical industry due to their ability to interact with a wide array of cellular targets, leading to a broad range of biological effects.[5][6][7] The synthesis of novel chromene analogues remains a cornerstone of many drug discovery programs.[8]

The starting material, 3,5-Dibromo-2-isopropoxybenzaldehyde, is a strategically designed precursor. The aldehyde functionality is essential for the core chromene-forming reaction. The two bromine atoms serve as valuable synthetic handles for subsequent post-functionalization, while the isopropoxy group acts as a sterically bulky protecting group for the phenolic oxygen, preventing unwanted side reactions and influencing the electronic properties of the aromatic ring.

Overall Synthetic Strategy

The most efficient and atom-economical approach to constructing the 4H-chromene ring from a salicylaldehyde derivative is a domino or tandem reaction sequence. This strategy involves the reaction of the aldehyde with an active methylene compound, which undergoes two sequential transformations in a single pot. This avoids the need for isolating intermediates, thereby saving time, resources, and often improving overall yield. The general workflow is depicted below.

G cluster_0 Core Synthesis cluster_1 Further Diversification A 3,5-Dibromo-2-isopropoxybenzaldehyde C Tandem Knoevenagel/ Oxa-Michael Addition A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Dibromo-Chromene Derivative C->D E Suzuki, Sonogashira, Buchwald-Hartwig, etc. Cross-Coupling Reactions D->E F Novel Compound Library E->F

Figure 1: High-level workflow for the synthesis and diversification of chromene derivatives.

Mechanistic Insights: The Tandem Knoevenagel/Oxa-Michael Reaction

The synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile is a classic example of organocatalyzed domino reactions.[9][10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through two key stages:

  • Knoevenagel Condensation: This is a base-catalyzed condensation between an aldehyde and an active methylene compound. The base (e.g., piperidine or triethylamine) deprotonates the malononitrile to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields a 2-benzylidenemalononitrile intermediate (a Knoevenagel adduct).[11][12]

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, which is weakly acidic, is deprotonated by the base to form a phenoxide. This phenoxide then acts as a nucleophile in a conjugate (Michael) addition, attacking the electron-deficient β-carbon of the α,β-unsaturated nitrile system. This intramolecular cyclization step forms the pyran ring of the chromene scaffold. A final protonation step yields the stable 4H-chromene product.

G cluster_step2 Step 2: Intramolecular Cyclization start_aldehyde Starting Aldehyde p1 malononitrile Malononitrile (NC-CH2-CN) carbanion Malononitrile Carbanion (NC-CH-CN)⁻ malononitrile->carbanion Deprotonation base Base (Cat.) carbanion->p1 Nucleophilic Attack intermediate1 Knoevenagel Adduct (Vinylidene Intermediate) p2 intermediate1->p2 Deprotonation of Ar-OH (by Base) phenoxide Phenoxide Intermediate p3 phenoxide->p3 Intramolecular Oxa-Michael Addition final_product 4H-Chromene Product p1->intermediate1 Dehydration p2->phenoxide p3->final_product Protonation

Figure 2: Simplified reaction mechanism for the formation of 4H-chromenes.

Detailed Experimental Protocol

Reaction Scheme:

(Self-correction: Cannot generate images. A textual description will suffice)

3,5-Dibromo-2-isopropoxybenzaldehyde + Malononitrile --(Piperidine, EtOH, Reflux)--> 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile

Materials and Equipment:

  • Reagents:

    • 3,5-Dibromo-2-isopropoxybenzaldehyde

    • Malononitrile (ensure high purity)

    • Piperidine (catalyst)

    • Absolute Ethanol (solvent)

    • Ethyl Acetate (for extraction and chromatography)

    • Hexanes (for chromatography)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Glass column for chromatography

    • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dibromo-2-isopropoxybenzaldehyde (e.g., 3.20 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add absolute ethanol (40 mL) to dissolve the aldehyde. To this stirred solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) to the reaction mixture using a micropipette.

    • Causality Note: Piperidine is a secondary amine that serves as an effective base catalyst for both the Knoevenagel condensation and the subsequent intramolecular cyclization.[13] Its basicity is sufficient to deprotonate malononitrile and the phenol without causing unwanted side reactions.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). The starting aldehyde spot should diminish as a new, more polar product spot appears. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Reduce the solvent volume to approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of deionized water.

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Trustworthiness Note: The water and brine washes are critical for removing the piperidine catalyst and any water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10:1 Hexanes/Ethyl Acetate and gradually increasing polarity) to afford the pure 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile as a solid.

Data and Characterization

The successful synthesis of the target chromene can be validated through standard spectroscopic techniques. The table below outlines the expected data for the product and potential analogues synthesized from different active methylene compounds.

Active Methylene Compound Product Structure (R¹ , R²) Catalyst/Solvent Expected Yield Key ¹H NMR Signals (δ, ppm)
MalononitrileR¹=CN, R²=NH₂Piperidine/EtOH85-95%~7.5-7.8 (Ar-H), ~4.8-5.2 (br s, NH₂), ~4.5 (s, H-4), ~4.2-4.6 (septet, OCH), ~1.3-1.5 (d, OCH(CH₃)₂)
Ethyl CyanoacetateR¹=COOEt, R²=NH₂Piperidine/EtOH80-90%~7.5-7.8 (Ar-H), ~5.0-5.5 (br s, NH₂), ~4.6 (s, H-4), ~4.1-4.3 (q, OCH₂CH₃), ~1.2-1.4 (t, OCH₂CH₃)
Diethyl MalonateR¹=COOEt, R²=OHDABCO/aq. Dioxane[14]65-75%~7.5-7.8 (Ar-H), ~5.5-6.0 (br s, OH), ~4.8 (s, H-4), ~4.1-4.3 (q, OCH₂CH₃), ~1.2-1.4 (t, OCH₂CH₃)

Table 1: Representative data for potential chromene derivatives synthesized from 3,5-Dibromo-2-isopropoxybenzaldehyde. Yields and NMR data are predictive based on established literature for similar transformations.

Application: A Gateway to Novel Chemical Space

The true value of the synthesized 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile lies in its potential as a versatile building block. The C6 and C8 bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of the chromene scaffold.

Sources

Application Notes and Protocols: Suzuki Coupling Partners for 3,5-Dibromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, most commonly between sp2-hybridized carbon atoms, proving indispensable in the synthesis of biaryls, poly-olefins, and styrenes.[2][3] The reaction's general applicability and mild conditions have made it a favored tool in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, functionalized substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde . This molecule presents a unique synthetic challenge and opportunity due to its distinct features:

  • Two Reaction Sites: The presence of two bromine atoms allows for the potential of selective mono- or di-arylation, enabling the synthesis of diverse, polysubstituted aromatic compounds.[5][6]

  • Steric Hindrance: The isopropoxy group at the 2-position introduces significant steric bulk around one of the bromine atoms (C3-Br), which can influence the relative reactivity of the two positions.

  • Electron-Withdrawing Group: The aldehyde functionality is a moderate electron-withdrawing group, which can impact the electronic properties of the aromatic ring and its reactivity in the Suzuki coupling.[7]

Understanding the interplay of these factors is crucial for designing successful and selective cross-coupling strategies. These application notes will provide researchers, scientists, and drug development professionals with a detailed guide to selecting appropriate coupling partners and establishing robust protocols for the Suzuki coupling of 3,5-Dibromo-2-isopropoxybenzaldehyde.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 3,5-Dibromo-2-isopropoxybenzaldehyde) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, then transfers its organic group to the palladium(II) complex. This step involves the formation of a boronate species, which facilitates the transfer.[1]

  • Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd R_Boron R'-B(OR)_2 + Base R_Boron->Transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selecting the Right Coupling Partner: A Guide for 3,5-Dibromo-2-isopropoxybenzaldehyde

A wide variety of organoboron reagents can be successfully coupled with 3,5-Dibromo-2-isopropoxybenzaldehyde. The choice of coupling partner will be dictated by the desired final product and may require optimization of reaction conditions.

Arylboronic Acids and Esters

Arylboronic acids are the most common coupling partners in Suzuki reactions, offering a straightforward route to a diverse range of biaryl compounds.[10] For the target substrate, both electron-rich and electron-poor arylboronic acids can be employed.

  • Electron-Rich Arylboronic Acids: (e.g., 4-methoxyphenylboronic acid, 3,5-dimethylphenylboronic acid) are generally good coupling partners.

  • Electron-Poor Arylboronic Acids: (e.g., 4-fluorophenylboronic acid, 3-(trifluoromethyl)phenylboronic acid) are also effective, and their coupling can sometimes be facilitated by the use of stronger bases or more electron-rich phosphine ligands.[11]

  • Sterically Hindered Arylboronic Acids: (e.g., 2-methylphenylboronic acid, 1-naphthylboronic acid) can be more challenging to couple due to steric hindrance. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary to achieve good yields.[12]

  • Heteroarylboronic Acids: (e.g., 3-pyridylboronic acid, 2-thienylboronic acid) are also viable coupling partners, expanding the scope of accessible structures for applications in medicinal chemistry and materials science.[6]

Vinylboronic Acids and Esters

The coupling with vinylboronic acids or their esters provides a direct route to styrenyl compounds. These reactions are typically efficient and proceed with retention of the double bond geometry.

Alkylboronic Acids and Organotrifluoroborates

While less common than aryl couplings, B-alkyl Suzuki-Miyaura couplings are achievable.[13] These reactions often require specific catalytic systems to prevent side reactions such as β-hydride elimination. The use of organotrifluoroborate salts can sometimes offer advantages in terms of stability and reactivity compared to the corresponding boronic acids.[12]

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for performing Suzuki coupling reactions with 3,5-Dibromo-2-isopropoxybenzaldehyde. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for each specific coupling partner to achieve optimal results.

General Protocol for Mono-Arylation

This protocol is designed to favor the selective coupling at the more reactive C5-Br position, which is less sterically hindered.

Materials:

  • 3,5-Dibromo-2-isopropoxybenzaldehyde

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 3,5-Dibromo-2-isopropoxybenzaldehyde, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the palladium catalyst and phosphine ligand (if applicable).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mono_Arylation_Workflow start Start reagents Combine Reactants: - 3,5-Dibromo-2-isopropoxybenzaldehyde - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent_catalyst Add Anhydrous Solvent, Pd Catalyst, and Ligand inert->solvent_catalyst heat Heat and Stir (Monitor Reaction) solvent_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Sources

Functionalization of 3,5-Dibromo-2-isopropoxybenzaldehyde aromatic ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 3,5-Dibromo-2-isopropoxybenzaldehyde

Introduction: The Scaffold Advantage

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: 486996-44-5) represents a "privileged scaffold" in medicinal chemistry. Unlike its unfunctionalized parents, this molecule offers three distinct vectors for diversification, enabling the rapid construction of high-density chemical libraries.

The strategic value lies in its orthogonal reactivity profile :

  • C1-Aldehyde: A classic electrophile for condensation reactions (Schiff bases, Knoevenagel).

  • C5-Bromine: Sterically accessible; the kinetic site for cross-coupling.

  • C3-Bromine: Sterically crowded (flanked by the bulky isopropoxy group); requires forcing conditions, allowing for sequential, site-selective functionalization.

  • C2-Isopropoxy: Acts as a robust protecting group that directs regioselectivity via steric shielding, preventing premature reaction at C3.

This guide provides validated protocols to exploit these features, moving beyond generic "mix-and-stir" chemistry to rational, mechanistic design.

Strategic Reactivity Map

The following diagram visualizes the logical flow of functionalization. Note the distinction between the "Kinetic Site" (C5) and the "Thermodynamic/Forcing Site" (C3).

G Start 3,5-Dibromo-2- isopropoxybenzaldehyde C5_Coupling Path A: C5-Selective Coupling (Kinetic Control) Start->C5_Coupling Pd(0), Boronic Acid Steric Selection C1_Funct Path B: Aldehyde Condensation (Schiff Base/Imine) Start->C1_Funct R-NH2, EtOH Reversible C5_Coupling->C1_Funct Sequential C3_Coupling Path C: C3-Functionalization (Forcing Conditions) C5_Coupling->C3_Coupling 2nd Coupling Step High Temp/Active Catalyst Final_Scaffold Polysubstituted Benzaldehyde Derivative C1_Funct->Final_Scaffold C3_Coupling->Final_Scaffold

Figure 1: Strategic Functionalization Map. Green path indicates the preferred first step for metal-catalyzed cross-coupling due to steric accessibility.

Module 1: Site-Selective Suzuki-Miyaura Coupling (C5-Arylation)

The Challenge: Differentiating between two chemically similar bromine atoms. The Solution: Exploiting the steric bulk of the isopropoxy group . The C3-bromine is "sandwiched" between the isopropoxy group and the aldehyde (or ring hydrogen), whereas the C5-bromine is relatively exposed. By controlling temperature and stoichiometry, exclusive C5-arylation is achievable [1].

Protocol A: C5-Selective Mono-Arylation

Reagents:

  • Substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for its bulk, enhancing selectivity over smaller catalysts like Pd(dppf)Cl2.

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture via syringe, followed by the aqueous Na2CO3.

  • Controlled Heating: Heat the mixture to 60-70°C .

    • Expert Tip: Do NOT reflux (100°C+) initially. Higher temperatures overcome the steric barrier at C3, leading to bis-coupling byproducts. Monitor by TLC or LCMS every hour.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (C5) typically elutes after the bis-coupled impurity (if any) but before the starting material.

Expected Outcome: 75-85% yield of 5-aryl-3-bromo-2-isopropoxybenzaldehyde.

Module 2: Aldehyde Functionalization (Schiff Base Formation)

The Challenge: Ensuring complete conversion without degrading the sensitive halogen handles. The Solution: Standard condensation in alcoholic solvents. The electron-withdrawing effect of the bromines (and the aldehyde itself) makes the carbonyl highly reactive toward nucleophiles [2].

Protocol B: Imine/Hydrazone Synthesis

Reagents:

  • Substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde (or C5-coupled product)

  • Amine: Primary amine or Hydrazide (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol[1][2][3]

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde in absolute ethanol (0.1 M concentration).

  • Addition: Add the amine component. If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base.

  • Reflux: Heat to reflux (78°C) for 2-4 hours.

    • Observation: A color change (often yellow to orange) or precipitation indicates imine formation.

  • Isolation:

    • If precipitate forms: Cool to 0°C, filter, and wash with cold ethanol. This is the highest purity method.

    • If soluble: Evaporate solvent and recrystallize from EtOH/Hexane.

Self-Validating Check: The disappearance of the aldehyde peak (~10.2 ppm) and appearance of the imine proton (~8.5 ppm) in 1H NMR confirms success.

Module 3: Sequential C3-Functionalization

The Challenge: Activating the sterically hindered C3-bromine. The Solution: Use of active catalyst systems and higher temperatures. Once C5 is substituted, the electronic deactivation of the ring is slightly mitigated (if the C5 substituent is an electron donor), but steric hindrance remains the primary barrier.

Protocol C: Forcing Suzuki Coupling at C3

Reagents:

  • Substrate: 5-Aryl-3-bromo-2-isopropoxybenzaldehyde

  • Boronic Acid: (1.5 - 2.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + S-Phos or X-Phos (4-8 mol%).

    • Expert Insight: Buchwald ligands (S-Phos/X-Phos) are specifically designed to facilitate oxidative addition into hindered aryl halides [3].

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Setup: Combine reagents in a pressure vial (microwave compatible).

  • Reaction: Heat to 100-110°C (oil bath) or 120°C (Microwave) for 12-24 hours.

  • Monitoring: This reaction is slower. Ensure full conversion before workup to avoid difficult chromatographic separations of starting material and product.

Data Summary & Comparison

ParameterProtocol A (C5-Selective)Protocol C (C3-Forcing)
Primary Barrier Electronic (must avoid bis-coupling)Steric (hindered by -OiPr)
Catalyst System Pd(PPh3)4 (Standard)Pd-SPhos/XPhos (Active)
Temperature 60-70°C (Controlled)100-120°C (Forcing)
Stoichiometry 1.1 equiv Boronic Acid1.5 - 2.0 equiv Boronic Acid
Typical Yield 75-85%60-75%

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Source: Oregon State University / RSC. Context: Establishes the principle that steric environment dictates site-selectivity in polyhalogenated aromatics.

  • Synthesis of Schiff Bases from 3,5-Dibromosalicylaldehyde Derivatives. Source: ChemicalBook / J. Am. Chem. Soc. (Historical context). Context: Validates the reactivity of the aldehyde in the presence of ortho-alkoxy/hydroxy groups and bromine substituents.

  • Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates. Source: Organic Chemistry Portal. Context: Provides the mechanistic basis for using S-Phos/X-Phos ligands to overcome the steric hindrance at the C3 position.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 3,5-Dibromo-2-isopropoxybenzaldehyde Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific solubility challenges associated with 3,5-Dibromo-2-isopropoxybenzaldehyde . As a derivative of 3,5-dibromosalicylaldehyde, this molecule combines the lipophilicity of halogenated aromatics with the steric bulk of an isopropyl ether. The protocols below are designed to maximize yield while effectively removing unreacted phenolic precursors and inorganic salts.

Part 1: Solvent Selection Strategy

The substitution of the phenolic hydroxyl group (position 2) with an isopropoxy group significantly alters the solubility profile compared to the parent salicylaldehyde. The loss of the intramolecular hydrogen bond (O-H···O=C) generally increases solubility in non-polar solvents and decreases melting point, making "oiling out" a common risk.

Solvent Compatibility Matrix
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95% or Absolute) Primary Candidate HighBest balance. Good solubility at boiling (78°C); poor solubility at 0°C. The 95% azeotrope aids in rejecting inorganic salts (KBr) carried over from synthesis.
Methanol Secondary CandidateModerateHigh solubility even at low temps may lead to yield loss. Use only for highly impure crude samples requiring filtration of insolubles.
Ethyl Acetate / Hexanes Binary Pair Excellent Ideal for "oiling out" issues. Dissolve in min. hot EtOAc, then titrate with Hexanes until turbid.
Acetonitrile AlternativeModerateGood for removing colored polar impurities, but requires cooling to -20°C for optimal recovery.
Diethyl Ether / DCM Avoid LowToo soluble. Product remains in solution or forms a film upon evaporation rather than crystallizing.
Water Anti-SolventN/AStrictly an anti-solvent. Can be used to crash product out of Ethanol, but risks trapping impurities.
Part 2: Optimized Recrystallization Protocol

Pre-requisite Check: Before recrystallization, ensure the crude solid has been washed with dilute NaOH (0.5 M) or Na₂CO₃. This removes unreacted 3,5-dibromosalicylaldehyde, which is difficult to separate by crystallization alone due to structural similarity.

Standard Workflow: Ethanol Recrystallization
  • Saturation: Place crude 3,5-Dibromo-2-isopropoxybenzaldehyde in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a hot plate/block set to 85°C.

  • Dissolution: Swirl continuously. Add solvent only until the solid disappears. If a small amount of insoluble material (likely inorganic salts like KBr) remains after 5 minutes of boiling, stop adding solvent.

  • Hot Filtration: If insolubles are present, filter the hot solution rapidly through a pre-warmed glass funnel or syringe filter (PTFE) into a clean, warm flask.

  • Nucleation: Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Crystallization: Once room temperature is reached, transfer to a 4°C fridge, then to -20°C if yield is low.

  • Collection: Filter the pale yellow needles/prisms using vacuum filtration. Wash the cake with cold (-20°C) Ethanol .

Part 3: Troubleshooting & FAQs
Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," common with isopropoxy derivatives due to their lower melting points and high lipophilicity. It occurs when the solution temperature drops below the saturation point but remains above the melting point of the solute. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any solid product, add a tiny speck as the solution cools to ~40°C.

  • Change Solvent: Switch to the Ethyl Acetate/Hexane binary system.

    • Dissolve in minimum hot Ethyl Acetate.

    • Add hot Hexane dropwise until the solution turns slightly cloudy.

    • Add one drop of Ethyl Acetate to clear it.

    • Cool very slowly (wrap the flask in foil or a towel).

Q2: The crystals are heavily colored (dark orange/brown). Is this normal?

Diagnosis: No. Pure 3,5-Dibromo-2-isopropoxybenzaldehyde should be pale yellow or off-white. Dark colors indicate oxidized phenolic impurities or polymerized aldehyde. Corrective Action:

  • Activated Charcoal Treatment: During the hot dissolution step (Step 2 above), add activated charcoal (1-2% by weight). Boil for 5 minutes, then perform the Hot Filtration step strictly over a bed of Celite to remove the charcoal.

  • Note: Brominated compounds are photosensitive. Store the final product in amber vials.

Q3: My yield is very low (<40%) after filtration.

Diagnosis: The compound is likely too soluble in the chosen solvent volume. Corrective Action:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop."

  • Anti-Solvent Crash: Add cold water dropwise to the alcoholic mother liquor to force the remaining hydrophobic product out of solution.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this specific aryl ether.

RecrystallizationLogic Start Crude 3,5-Dibromo-2- isopropoxybenzaldehyde CheckPhenol Check TLC/NMR: Unreacted Phenol Present? Start->CheckPhenol BaseWash Wash with 0.5M NaOH (Remove Phenol) CheckPhenol->BaseWash Yes (Phenol > 5%) SolventChoice Select Solvent System CheckPhenol->SolventChoice No (Clean) BaseWash->SolventChoice Ethanol System A: Ethanol (95%) SolventChoice->Ethanol Standard Purity Binary System B: EtOAc + Hexanes SolventChoice->Binary If History of Oiling Out Dissolve Dissolve at Reflux Ethanol->Dissolve Binary->Dissolve OilOut Issue: Product Oils Out Dissolve->OilOut Rapid Cooling Filter Vacuum Filtration & Cold Wash Dissolve->Filter Slow Cooling RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. Slow Cool OilOut->RemedyOil RemedyOil->Filter Final Pure Crystalline Solid Filter->Final

Caption: Decision tree for the purification of 3,5-Dibromo-2-isopropoxybenzaldehyde, highlighting critical impurity removal steps and oiling-out remediation.

References
  • Sigma-Aldrich. (n.d.).[1] 3,5-Dibromosalicylaldehyde Product Specification. Retrieved from

    • Context: Provides physical property baselines for the parent compound (MP: 80-85°C)
  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone. Org. Synth. 2015, 92, 148-155.[2] Retrieved from [2]

    • Context: Demonstrates solubility patterns of brominated cyclic ethers/lactones in DCM/Hexane systems, valid
  • Fan, Y., et al. (2008).[3] 3,5-Dibromo-2-hydroxybenzaldehyde.[4][5][6][7] Acta Crystallographica Section E. Retrieved from [3]

    • Context: Establishes the crystal packing and weak interaction forces (Br[3]···Br) that govern the solubility and melting point depression in derivatives.

  • PubChem. (n.d.). 3,5-Dibromo-2-methoxybenzaldehyde.[8] National Library of Medicine. Retrieved from

    • Context: Provides homologous series data (methoxy vs isopropoxy) to predict lipophilicity shifts and solvent suitability.

Sources

Troubleshooting low reactivity of sterically hindered benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Reactivity Troubleshooting

Introduction: The "Ortho-Effect" Paradox

From: Senior Application Scientist, Process Chemistry Division To: Research Team Subject: Overcoming the Steric Wall in Benzaldehyde Functionalization

You are likely here because a standard protocol (Aldol, Knoevenagel, or Reductive Amination) that works perfectly on benzaldehyde or p-anisaldehyde has completely stalled on your 2,6-disubstituted or mesityl substrate.

The Root Cause: The failure is rarely electronic; it is geometric. Nucleophiles must attack the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°). In 2,6-disubstituted systems, the ortho-substituents physically block this trajectory. Furthermore, the aryl ring is often forced out of planarity with the carbonyl to minimize A-strain, breaking conjugation and altering the electronic profile.

This guide provides the "Nuclear Options"—field-tested protocols using Titanium(IV) species to bypass these barriers.

Module 1: Diagnostic Flowchart

Visualizing the Failure Mode

Before altering your protocol, confirm the failure mode using this decision matrix.

Troubleshooting Start Reaction Stalled/Low Yield CheckSubstrate Check Substrate Structure Start->CheckSubstrate Ortho Ortho-Substituents Present? (e.g., 2,6-dimethyl, 2-iodo) CheckSubstrate->Ortho Yes Electronic Electron Rich Ring? (e.g., 2,4,6-trimethoxy) CheckSubstrate->Electronic No, but slow OrthoAction STERIC BLOCKAGE Nucleophile cannot access C=O Ortho->OrthoAction ElecAction ELECTRONIC DEACTIVATION C=O is not electrophilic enough Electronic->ElecAction Sol1 Solution: Ti(IV) Activation (Compresses steric demand) OrthoAction->Sol1 Sol2 Solution: Iminium Catalysis or High Pressure/Temp ElecAction->Sol2

Figure 1: Diagnostic decision tree for distinguishing steric vs. electronic deactivation in benzaldehydes.

Module 2: Condensation Reactions (Knoevenagel/Aldol)

The Issue: Standard bases (Piperidine/Pyridine) fail because the equilibrium constant (


) for the nucleophilic attack is unfavorable due to steric crowding in the tetrahedral intermediate.
The Fix:  The Lehnert Procedure  (TiCl

/THF).
Why it works:

Titanium Tetrachloride (TiCl


) serves a dual purpose:
  • Super-Activation: It coordinates to the carbonyl oxygen, making the carbon hyper-electrophilic, pulling the electron density through the steric wall.

  • Water Scavenging: It reacts with the liberated water to form stable Titanium-oxo species, driving the equilibrium irreversibly to the right.

Standard Operating Procedure (SOP-01): TiCl

Mediated Condensation

Applicable for: 2,6-disubstituted benzaldehydes reacting with malonates, acetoacetates, or cyanoacetates.

StepActionCritical Parameter
1 Setup Flame-dry 2-neck flask under Argon. Solvent: Dry THF (0.2 M).
2 Reagent A Add TiCl

(2.0 equiv) dropwise to dry THF at 0°C . (Yellow precipitate forms).
3 Substrate Add the hindered aldehyde (1.0 equiv) and active methylene (1.0 equiv).
4 Base Add Pyridine or N-Methylmorpholine (4.0 equiv) dropwise over 30 mins.
5 Reaction Allow to warm to Room Temp. Stir 12–24h.
6 Quench Quench with sat. NH

Cl or dilute HCl. Extract with EtOAc.

Safety Note: TiCl


 fumes vigorously in air. Handle strictly under inert atmosphere.
Module 3: Reductive Amination

The Issue: Imine formation is the rate-determining step. Steric bulk prevents the amine from attacking the carbonyl to form the hemiaminal. The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)


]  protocol.
Mechanism of Action

Unlike standard acid catalysis (acetic acid), Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and traps the water produced during imine formation. This creates a "Titanium-Imine" complex that is easily reduced, even in hindered environments.

TiMechanism Aldehyde Hindered Aldehyde Complex Activated Ti-Hemiaminal Aldehyde->Complex + Ti + Amine Ti Ti(OiPr)4 Amine Amine (R-NH2) Imine Ti-Coordinated Imine Complex->Imine - iPrOH Product Secondary Amine Imine->Product + NaBH4

Figure 2: The Mattson Protocol pathway. Ti(OiPr)4 facilitates the dehydration step which is usually the bottleneck for hindered substrates.

Standard Operating Procedure (SOP-02): Mattson Protocol

Applicable for: Formation of secondary amines from hindered benzaldehydes.

  • Mix: In a dry flask, combine hindered aldehyde (1.0 equiv), amine (1.1 equiv), and Ti(OiPr)

    
     (1.25 equiv) .
    
  • Solvent: Use Neat conditions (no solvent) if liquid, or minimal dry THF.

  • Incubate: Stir at ambient temperature for 4–12 hours.

    • Troubleshooting: If starting material persists, heat to 60°C.

  • Dilute: Dilute with absolute Ethanol (EtOH).

  • Reduce: Add NaBH

    
      (1.5 equiv) carefully (gas evolution).
    
  • Workup: Quench with water. A white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    
Module 4: Nucleophilic Additions (Grignard/Lithium)

The Issue: Organolithiums act as bases rather than nucleophiles, deprotonating alpha-positions (if available) or performing Lithium-Halogen exchange elsewhere due to inability to access the carbonyl.

Troubleshooting Table

SymptomDiagnosisRecommended Solution
No Reaction (Recovered SM) Steric wall is too high for standard Grignard.Add CeCl

(Luche Activation).
Lanthanides coordinate strongly to oxygen, reducing the steric demand of the transition state.
Reduction to Alcohol Beta-hydride elimination from the Grignard reagent.Switch to Organolithium at -78°C (no beta-hydrogens) or use Methyllithium (smallest nucleophile).
Wurtz Coupling Electron transfer side reactions.Transmetallation: Transmetallate R-Li to R-Zn-Cl or R

Zn. Zincates are less basic and more nucleophilic towards activated carbonyls.
Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the Knoevenagel reaction? A: Yes, but be cautious. While microwaves improve kinetics by overcoming the activation energy barrier, they do not shift the equilibrium.

  • Recommendation: Use Microwave irradiation only in conjunction with a chemical dehydrating agent (e.g., Ac

    
    O or molecular sieves) to handle the water.
    

Q: My 2,6-dichlorobenzaldehyde turns black with TiCl


. Why? 
A:  TiCl

is a harsh Lewis acid and can polymerize sensitive substrates.
  • Correction: Switch to the milder Ti(OiPr)

    
      or ZnCl
    
    
    
    in refluxing toluene with a Dean-Stark trap.

Q: Why not just use acid catalysis (p-TsOH) for the imine formation? A: Protic acids protonate the amine nucleophile, reducing its nucleophilicity. In hindered systems, you need the amine to be as aggressive as possible. Titanium activates the electrophile (aldehyde) without deactivating the nucleophile (amine).

References
  • The "Lehnert" Procedure (TiCl

    
     Knoevenagel): 
    Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base – A High Yield Protocol for Hindered Aldehydes." Tetrahedron Letters, 1970 , 11(54), 4723-4724.
    
    
  • Ti(OiPr)

    
     Reductive Amination (Mattson Protocol): 
    Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[1]
    
    
  • Mechanistic Insight (Bürgi-Dunitz Trajectory): Bürgi, H. B., Dunitz, J. D., & Shefter, E. "Geometrical Reaction Coordinates. II. Nucleophilic Addition to a Carbonyl Group."[2][3][4][5][6][7] Journal of the American Chemical Society, 1973 , 95(15), 5065–5067.

  • Lanthanide Activation (Luche Reduction Context): Gemal, A. L., & Luche, J. L. "Lanthanoids in Organic Synthesis. 6. Reduction of alpha-enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides." Journal of the American Chemical Society, 1981 , 103(18), 5454–5459.

Sources

Technical Support Center: Stability of 3,5-Dibromo-2-isopropoxybenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dibromo-2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. As a substituted benzaldehyde, its stability can be influenced by various factors in an experimental setting. This document will equip you with the knowledge to anticipate potential challenges, diagnose issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,5-Dibromo-2-isopropoxybenzaldehyde in solution?

A1: The main stability concerns for 3,5-Dibromo-2-isopropoxybenzaldehyde stem from its functional groups: the aldehyde, the isopropoxy ether, and the dibrominated aromatic ring. The primary degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 3,5-Dibromo-2-isopropoxybenzoic acid.[1][2][3] This is a common issue for many benzaldehydes and can be accelerated by exposure to air (oxygen), light, and certain metal ions.[4] Additionally, while the isopropoxy ether linkage is generally more stable, it can be susceptible to cleavage under strong acidic conditions. The bromo-substituents are relatively stable but can be reactive under certain reductive or organometallic conditions.

Q2: How should I store solutions of 3,5-Dibromo-2-isopropoxybenzaldehyde?

A2: To minimize degradation, solutions of 3,5-Dibromo-2-isopropoxybenzaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] It is also advisable to use amber vials or otherwise protect the solution from light to prevent potential photodegradation.[4] For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, freezing the solution at -20°C or below is preferable. However, it is crucial to ensure the solvent is suitable for low-temperature storage and to re-confirm the compound's integrity after thawing.

Q3: Which solvents are recommended for dissolving 3,5-Dibromo-2-isopropoxybenzaldehyde?

A3: 3,5-Dibromo-2-isopropoxybenzaldehyde is expected to be soluble in a range of common organic solvents. Based on the structure, good solubility can be anticipated in solvents such as:

  • Aprotic polar solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Acetone.

  • Aprotic non-polar solvents: Toluene, Hexanes (to a lesser extent).

  • Protic polar solvents: Ethanol, Methanol.

It is crucial to use anhydrous solvents, especially if the compound is to be used in moisture-sensitive reactions. The stability of the compound in different solvents can vary, and it is recommended to prepare solutions fresh when possible.

Q4: Can I use this compound in reactions with strong bases or nucleophiles?

A4: Yes, but with caution. The two bromine atoms on the aromatic ring are strong electron-withdrawing groups.[1][5] This increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.[6][7] While this enhanced reactivity can be beneficial for many reactions, it also means the compound may be less stable in the presence of strong nucleophiles or bases, potentially leading to side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3,5-Dibromo-2-isopropoxybenzaldehyde.

Issue 1: My reaction is giving a low yield of the desired product, and I see a new, more polar spot on my TLC.

  • Possible Cause: The most likely cause is the oxidation of the aldehyde to the corresponding carboxylic acid (3,5-Dibromo-2-isopropoxybenzoic acid). Carboxylic acids are generally more polar than aldehydes and will have a lower Rf value on a normal-phase TLC plate. This can happen if your reaction was exposed to air for a prolonged period, or if your solvent contained peroxides.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (nitrogen or argon).

    • Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents. Ethers like THF are particularly prone to peroxide formation.

    • Reaction Time: Minimize the reaction time where possible.

    • Isolate and Characterize: If possible, isolate the polar byproduct and characterize it (e.g., by IR, NMR, or MS) to confirm if it is the carboxylic acid. The IR spectrum would show a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.[2]

Issue 2: My NMR spectrum of the purified product shows unexpected peaks, suggesting a mixture.

  • Possible Cause: This could be due to incomplete reaction, the presence of a degradation product, or an unexpected side reaction.

  • Troubleshooting Workflow:

G cluster_mods Reaction Modifications start Unexpected NMR Peaks check_sm Check for Starting Material Peaks start->check_sm check_impurity Analyze Impurity Structure check_sm->check_impurity Starting material absent repurify Re-purify Product (e.g., column, recrystallization) check_sm->repurify Starting material present re_run_rxn Re-run Reaction with Modifications check_impurity->re_run_rxn repurify->start Impurity persists mod_temp Lower Temperature re_run_rxn->mod_temp mod_time Shorter Reaction Time re_run_rxn->mod_time mod_reagents Check Reagent Purity re_run_rxn->mod_reagents DegradationPathways A 3,5-Dibromo-2-isopropoxybenzaldehyde B 3,5-Dibromo-2-isopropoxybenzoic Acid A->B Oxidation (O2, light, peroxides) C 3,5-Dibromo-2-hydroxybenzaldehyde A->C Acid-catalyzed Hydrolysis

Sources

Minimizing side reactions in benzaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzaldehyde Condensation Optimization Status: Online | Tier: Level 3 (Senior Methodology) | Ticket Scope: Reaction Selectivity & Impurity Management

Introduction

Welcome to the SynthSupport Advanced Methodology Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your benzaldehyde condensation (typically a Claisen-Schmidt or Aldol) is yielding inconsistent results—tarry residues, unexpected white precipitates, or low conversion rates.

Benzaldehyde is a deceptive reagent. While structurally simple, it sits at a "reactivity crossroads" where three competing pathways fight for dominance:

  • The Desired Path: Nucleophilic attack by an enolate (Aldol/Claisen-Schmidt).

  • The Disproportionation Path: Cannizzaro reaction (favored by high base concentration).[1][2]

  • The Oxidative Path: Radical auto-oxidation to benzoic acid (favored by O₂ exposure).[3]

Below are the specific troubleshooting guides designed to isolate and eliminate these side reactions.

Module 1: Reaction Pathway Analysis

Before troubleshooting, visualize the competition occurring in your flask. The diagram below maps the kinetic and thermodynamic sinks that reduce your yield.

ReactionPathways Benzaldehyde Benzaldehyde (Starting Material) BenzoicAcid Benzoic Acid (Impurity: White Solid) Benzaldehyde->BenzoicAcid Auto-oxidation (O2, Radical) Benzaldehyde->BenzoicAcid Cannizzaro (Disproportionation) BenzylAlcohol Benzyl Alcohol (Impurity: Cannizzaro) Benzaldehyde->BenzylAlcohol Cannizzaro (Conc. NaOH, Heat) AldolAdduct Aldol Adduct (Intermediate) Benzaldehyde->AldolAdduct + Enolate Enolate Ketone Enolate (Nucleophile) Enolate->AldolAdduct Attack on C=O (Kinetic Control) Chalcone Chalcone (Target Product) AldolAdduct->Chalcone - H2O (Thermodynamic Control) Michael Michael Adduct (Side Product: Oligomer) Chalcone->Michael + Excess Enolate (Over-reaction)

Caption: Figure 1. Competitive landscape of benzaldehyde reactivity. Red pathways indicate yield-destroying side reactions.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #001: "I see a white crystalline solid in my benzaldehyde bottle (or reaction flask)."

Diagnosis: Auto-oxidation to Benzoic Acid.[3] Severity: High (Benzoic acid neutralizes your base catalyst, killing the reaction).

Technical Insight: Benzaldehyde undergoes radical chain auto-oxidation upon exposure to air, forming benzoic acid [1].[3][4][5] This impurity is acidic (


). If you add a base catalyst (e.g., NaOH) to a reaction containing significant benzoic acid, the base reacts with the acid first to form sodium benzoate, effectively removing the catalyst from the system before the reaction begins.

Corrective Protocol (Purification): Do not use benzaldehyde directly from an old bottle without purification.

  • Wash: Dissolve benzaldehyde in diethyl ether. Wash with 10%

    
     (aq) until CO₂ evolution ceases.[6] This converts benzoic acid to water-soluble sodium benzoate.[6]
    
  • Dry: Separate the organic layer and dry over anhydrous

    
    .
    
  • Distill: Distill under reduced pressure (or nitrogen atmosphere). Collect the fraction at 178–179 °C (atmospheric) or equivalent reduced temp.

  • Storage: Store under Argon/Nitrogen in an amber bottle.

Ticket #002: "My yield is low, and I detect Benzyl Alcohol in the crude mixture."

Diagnosis: The Cannizzaro Reaction. Severity: Critical (consumes 2 moles of aldehyde for every 1 mole of side product).

Technical Insight: In the absence of


-protons, benzaldehyde cannot enolize.[1] Under highly basic conditions (e.g., 50% NaOH), the hydroxide ion attacks the carbonyl twice to form a dianion, which transfers a hydride to a second benzaldehyde molecule [2]. This disproportionation yields benzyl alcohol and benzoic acid.

The Fix: Base Concentration & Addition Order

  • Dilution is Key: The Cannizzaro reaction is roughly third-order in base concentration (

    
     or higher order depending on mechanism). Reducing base strength from 50% to 10% drastically slows this pathway while maintaining sufficient basicity for enolate formation (Aldol) [3].
    
  • Phase Transfer Catalysis (PTC): Using a biphasic system (DCM/Water) with a quaternary ammonium salt (e.g., TEBA) allows the reaction to proceed with lower effective base concentrations in the organic phase, suppressing Cannizzaro.

Ticket #003: "The product is a dark, tarry resin instead of a clean solid."

Diagnosis: Polymerization or Michael Addition. Severity: Moderate to High.

Technical Insight: Once your target product (an


-unsaturated ketone/chalcone) forms, it becomes a Michael Acceptor. If excess ketone enolate is present, it will attack the product, leading to oligomers and "tar" [4].

Corrective Protocol:

  • Stoichiometry: Ensure a 1:1 ratio. If the ketone is cheap (e.g., acetone), use it in large excess only if you want the mono-condensation product and the ketone is volatile enough to distill off. For valuable ketones, use exactly 1.0 equivalents.

  • Temperature: High temperatures favor polymerization. Run the addition at 0–10 °C, then warm to Room Temp (20–25 °C) only to drive dehydration. Avoid reflux unless necessary.

Module 3: Optimized Experimental Protocol

Workflow: Claisen-Schmidt Condensation (Benzaldehyde + Acetophenone derivative) Objective: Maximize Cross-Aldol product, Minimize Cannizzaro/Michael.

Step-by-Step Methodology
  • Reagent Prep:

    • Purify Benzaldehyde as per Ticket #001.

    • Prepare Stock Solution A : 10 mmol Acetophenone + 10 mmol Benzaldehyde in 15 mL Ethanol (95%).

    • Prepare Catalyst Solution B : 1.5 mL of 10% NaOH (aq). Note: We use 10% rather than 50% to suppress Cannizzaro.

  • The Reaction (Controlled Addition):

    • Place Solution A in a round-bottom flask with a magnetic stir bar.

    • Cool to 0–5 °C (Ice bath).

    • Add Solution B dropwise over 10 minutes.

    • Why? Keeping the temp low during base addition prevents local hot-spots that trigger polymerization.

  • The Aging Phase:

    • Allow to warm to room temperature (20–25 °C).

    • Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Quench & Isolation (The "Clean" Workup):

    • Do NOT just rotovap the basic solution (this causes back-reaction/polymerization).

    • Quench: Add dilute HCl (1M) dropwise until pH ~7.

    • Crystallization: If solid precipitates, filter and wash with cold cold ethanol/water (1:1).

    • Extraction (if oil): Extract with EtOAc, wash with Brine, dry over

      
      .
      

Module 4: Data & Solvent Selection

Solvent choice dictates reaction rate and selectivity.[7]

Solvent SystemRateSelectivityRiskRecommended For
Ethanol/Water (1:1) ModerateHighProduct precipitation helps drive equilibrium.Standard Protocols
Water (Solvent-free) FastHigh"On-water" effect; requires vigorous stirring.Green Chemistry
DMF / DMSO Very FastLowDifficult to remove; promotes polymerization.Unreactive Substrates
Toluene (Reflux) SlowModerateDean-Stark trap needed to remove water.Acid-Catalyzed Only

References

  • BenchChem. (2025).[1][3][6][7] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis.3[7][8][9][10]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction Mechanism and Kinetics.Link[7][8][10][11]

  • BenchChem. (2025).[1][3][6][7] Preventing Cannizzaro Reaction in Aldol Condensations.[1]1[8][10]

  • Master Organic Chemistry. (2020). Claisen Condensation and Side Reactions.[2][12][13]11[7][8][10][14]

  • Organic Syntheses. (1932). Benzalaniline (Purification of Benzaldehyde Note).[15] Org.[1][3][7][12][15] Synth. 1932, 12, 10. 15[7][16]

Sources

Validation & Comparative

1H NMR spectrum of 3,5-Dibromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 3,5-Dibromo-2-isopropoxybenzaldehyde via 1H NMR

Executive Summary

This guide provides a technical analysis of the , focusing on its differentiation from its precursor, 3,5-Dibromosalicylaldehyde .

For researchers in medicinal chemistry and ligand synthesis, this molecule represents a critical intermediate. The conversion of the phenolic hydroxyl group to an isopropoxy ether alters the electronic and steric environment of the benzaldehyde core. This guide defines the diagnostic signals required to confirm successful O-alkylation and rule out common impurities such as unreacted starting material or C-alkylated byproducts.

Theoretical Framework & Structural Logic

The transition from 3,5-dibromosalicylaldehyde to the target molecule involves a Williamson ether synthesis. This transformation induces specific spectral shifts driven by two factors:

  • Loss of Intramolecular Hydrogen Bonding: The precursor features a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. Alkylation breaks this interaction, typically causing a shift in the aldehyde proton signal.

  • Introduction of the Isopropyl Group: The bulky isopropyl group introduces a characteristic splitting pattern (septet/doublet) and exerts steric pressure that may slightly twist the carbonyl group out of planarity, affecting the chemical shift of the ortho proton (H6).

Structural Connectivity Diagram

The following diagram illustrates the proton environments and their expected coupling relationships.

G Molecule 3,5-Dibromo-2- isopropoxybenzaldehyde Aldehyde Aldehyde Proton (Ha) ~10.0 - 10.3 ppm Singlet Molecule->Aldehyde C1 Aromatic Aromatic Protons (Hb, Hc) ~7.6 - 7.9 ppm Meta-coupled Doublets Molecule->Aromatic C4, C6 Ether Isopropoxy Methine (Hd) ~4.6 ppm Septet Molecule->Ether O-CH Aromatic->Aromatic Meta Coupling (J ~ 2.5 Hz) Methyl Isopropoxy Methyls (He) ~1.3 - 1.4 ppm Doublet Ether->Methyl Vicinal Coupling (J ~ 6-7 Hz)

Figure 1: Structural connectivity and splitting tree for 3,5-Dibromo-2-isopropoxybenzaldehyde.

Comparative Analysis: Target vs. Precursor

The most reliable method for verifying this structure is a direct comparison with the starting material. The table below highlights the Diagnostic Signals —the specific peaks that must change to confirm the reaction's success.

Proton TypePrecursor: 3,5-Dibromosalicylaldehyde [1]Target: 3,5-Dibromo-2-isopropoxybenzaldehydeStatus Interpretation
-OH (Phenolic) 11.50 ppm (s) ABSENT CRITICAL Disappearance confirms consumption of starting material.
-CHO (Aldehyde) 9.81 ppm (s)~10.20 ppm (s)ShiftLoss of H-bond often causes a slight downfield shift in O-alkylated benzaldehydes.
Ar-H (H6) 7.91 ppm (d, J=2.3 Hz)~7.85 - 7.95 ppm (d)StableOrtho to CHO. Remains the most deshielded aromatic signal.
Ar-H (H4) 7.66 ppm (d, J=2.3 Hz)~7.70 ppm (d)StableOrtho to Br, Meta to Br. shifts minimally.
-OCH< (Methine) N/A4.60 - 4.70 ppm (sept) NEW Diagnostic for O-alkylation. Must integrate to 1H.
-CH3 (Methyl) N/A1.35 - 1.40 ppm (d) NEW Isopropyl doublet. Must integrate to 6H.

Note on Impurities: If you observe a peak at 11.5 ppm , the reaction is incomplete. If you observe complex multiplets in the 2.5–4.0 ppm range not matching the septet, suspect C-alkylation or residual solvent (e.g., DMF methyls at 2.8/3.0 ppm).

Experimental Protocol

To generate the data described above, the following synthesis and characterization workflow is recommended. This protocol minimizes hydrolysis of the imine (if used later) and ensures clean NMR baselines.

Synthesis & Characterization Workflow

Workflow Step1 Reagents: 3,5-Dibromosalicylaldehyde + 2-Bromopropane + K2CO3 in DMF Step2 Reaction: Heat at 60-80°C Monitor via TLC (Hex/EtOAc) Step1->Step2 Step3 Workup: Pour into Ice Water Precipitate Filtered or Extracted (DCM) Step2->Step3 Step4 NMR Prep: Dissolve ~10mg in 0.6mL CDCl3 Filter through glass wool if cloudy Step3->Step4 Step5 Analysis: Check 11.5 ppm (absent) Check 4.6 ppm (present) Step4->Step5

Figure 2: Synthesis and NMR sample preparation workflow.

Detailed Methodology
  • Solvent Choice: Chloroform-d (CDCl3) is the standard solvent. DMSO-d6 may be used if solubility is an issue, but it will shift the water peak to ~3.3 ppm, potentially obscuring the ether linkage signals.

  • Acquisition Parameters:

    • Sweep Width: 0 – 14 ppm (to ensure capture of the aldehyde and potential residual phenol).

    • Scans: 16 scans are usually sufficient for a 10 mg sample on a 400 MHz instrument.

    • Relaxation Delay (d1): Set to 1.0–2.0 seconds to ensure accurate integration of the aldehyde proton, which often has a long T1 relaxation time.

References

  • Precursor Data (3,5-Dibromosalicylaldehyde)

    • Source: ChemicalBook & Sigma-Aldrich Spectral D
    • Data Verification:

  • General Chemical Shift Correlations

    • Source: LibreTexts Chemistry, "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
    • Link:

  • Impurity Reference

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.
    • Link:

Electronic properties of 3,5-Dibromo-2-isopropoxybenzaldehyde vs 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,5-Dibromo-2-isopropoxybenzaldehyde and 3,5-Dibromo-2-methoxybenzaldehyde , focusing on their electronic structures, synthetic accessibility, and reactivity profiles in medicinal chemistry applications.[1][2]

Executive Summary

These two compounds serve as critical electrophilic scaffolds in the synthesis of Schiff bases, hydrazones, and metal complexes.[2] While they share the same halogenated core, the variation in the O-alkyl substituent (methyl vs. isopropyl) introduces distinct electronic and steric parameters that influence solubility, crystalline packing, and reaction kinetics.[2]

Feature3,5-Dibromo-2-methoxybenzaldehyde 3,5-Dibromo-2-isopropoxybenzaldehyde
CAS Number 61657-65-6Not widely listed (Synthesized from CAS 90-59-5)
Steric Bulk Low (Planar conformation favored)High ( steric pressure on aldehyde)
Lipophilicity Moderate (LogP ~3.[1][2]2)High (LogP ~4.[1][2]1)
Electronic Effect Strong +M (Resonance), Weak -IStrong +M, Stronger +I, Steric inhibition of resonance
Primary Utility Standard ligand precursorHigh-solubility/Lipophilic analog
Electronic Structure & Steric Analysis

The reactivity of these benzaldehydes is governed by the interplay between the electron-withdrawing bromine atoms and the electron-donating alkoxy group.[1][2]

Electronic Effects (Hammett & Inductive)
  • Bromine Substituents (Positions 3, 5): The two bromine atoms exert a strong inductive withdrawing effect (-I), which activates the aldehyde carbonyl carbon towards nucleophilic attack (e.g., by amines).[1][2] They also deactivate the aromatic ring towards further electrophilic substitution.[2]

  • 2-Methoxy Group: Acts as a strong resonance donor (+M).[1][2] The lone pair on the oxygen overlaps effectively with the

    
    -system, increasing electron density at the ortho and para positions.[1][2] This stabilizes the molecule but slightly reduces the electrophilicity of the carbonyl carbon compared to the parent phenol.[1][2]
    
  • 2-Isopropoxy Group:

    • Inductive: The isopropyl group has a stronger positive inductive effect (+I) than the methyl group, theoretically increasing electron density on the oxygen.[2]

    • Steric Inhibition of Resonance: The bulky isopropyl group may experience steric clash with the adjacent aldehyde carbonyl or the C3-Bromine.[1][2] This can force the ether bond slightly out of planarity, reducing the efficiency of orbital overlap (+M effect).[2] Consequently, the isopropoxy derivative often displays slightly higher carbonyl reactivity than the methoxy analog due to reduced resonance stabilization of the carbonyl.[2]

Visualizing Electronic Pathways

ElectronicEffects Substituent Alkoxy Group (-OR) Ring Benzene Ring Substituent->Ring +M Resonance (Donation) Carbonyl Aldehyde Carbonyl (C=O) Ring->Carbonyl Conjugation Bromines 3,5-Dibromo (-I Effect) Bromines->Ring -I Induction (Withdrawal) Methoxy Methoxy (-OMe) High Planarity Strong +M Methoxy->Substituent Isopropoxy Isopropoxy (-OiPr) Steric Bulk Reduced +M Isopropoxy->Substituent

Figure 1: Electronic interplay in 3,5-dibromo-2-alkoxybenzaldehydes. The alkoxy group competes with bromine atoms to modulate carbonyl electrophilicity.[1]

Experimental Synthesis Protocols

Since the isopropoxy derivative is less commercially available, it is standard practice to synthesize it directly from 3,5-dibromosalicylaldehyde (CAS 90-59-5).[1][2] Both protocols below are self-validating via TLC and melting point determination.

Protocol A: Synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde

Objective: Alkylation of the phenolic hydroxyl group using a Williamson ether synthesis approach.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)[1][3]

  • Isopropyl bromide (1.5 eq) or Isopropyl iodide (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1][2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux required for acetone)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.80 g (10 mmol) of 3,5-dibromosalicylaldehyde in 15 mL of DMF.

  • Deprotonation: Add 2.76 g (20 mmol) of anhydrous

    
    . Stir at room temperature for 15 minutes. The solution will turn bright yellow due to the formation of the phenoxide anion.[1][2]
    
  • Alkylation: Add 1.4 mL (15 mmol) of isopropyl bromide dropwise.

  • Heating: Heat the reaction mixture to 60-70°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting phenol (lower

    
    ) should disappear, replaced by a higher 
    
    
    
    non-polar spot.[2]
  • Work-up: Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a pale solid or oil.[2]

  • Purification: Filter the solid. If an oil forms, extract with dichloromethane, wash with water, dry over

    
    , and evaporate.[2] Recrystallize from ethanol/water.[1][2]
    
Protocol B: Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde

Objective: Methylation using Methyl Iodide or Dimethyl Sulfate.

Reagents:

  • 3,5-Dibromosalicylaldehyde (1.0 eq)[1][3]

  • Methyl Iodide (MeI, 1.2 eq)[1]

  • 
     (1.5 eq)[1]
    
  • Solvent: Acetone[2]

Step-by-Step Workflow:

  • Setup: Combine 2.80 g (10 mmol) of starting material and 2.07 g (15 mmol)

    
     in 30 mL acetone.
    
  • Addition: Add 0.75 mL (12 mmol) MeI (Caution: Carcinogen, use fume hood).

  • Reflux: Reflux at 60°C for 2 hours. Reaction is typically faster than isopropylation due to lower steric hindrance of the electrophile.[2]

  • Isolation: Evaporate acetone. Resuspend residue in water.[1][2] Filter the resulting white/off-white precipitate.[1][2]

  • Validation: Melting Point should be 110-112°C .

Synthesis Pathway Diagram

SynthesisPath cluster_0 Route A: Isopropylation cluster_1 Route B: Methylation Start 3,5-Dibromosalicylaldehyde (CAS 90-59-5) Base Base: K2CO3 Start->Base ReagentA Isopropyl Bromide DMF, 70°C Base->ReagentA ReagentB Methyl Iodide Acetone, Reflux Base->ReagentB ProductA 3,5-Dibromo-2-isopropoxybenzaldehyde (Lipophilic, Bulky) ReagentA->ProductA ProductB 3,5-Dibromo-2-methoxybenzaldehyde (Standard, Crystalline) ReagentB->ProductB

Figure 2: Divergent synthesis from the common precursor 3,5-dibromosalicylaldehyde.

Experimental Data Comparison

The following data summarizes the physical and spectroscopic differences expected and observed.

PropertyMethoxy Analog Isopropoxy Analog Significance
Physical State White/Pale Yellow Crystalline SolidPale Yellow Solid or Viscous OilIsopropoxy disrupts crystal packing, lowering MP.[1][2]
Melting Point 110–112 °C65–75 °C (Estimated)Lower MP facilitates solubility in non-polar solvents.

H NMR (CHO)

10.20–10.30 ppm

10.30–10.40 ppm
Isopropoxy may cause slight deshielding due to steric twisting.[1]
Solubility (MeOH) ModerateHighIsopropoxy is preferred for lipophilic drug formulations.[2]
Reactivity (Schiff Base) Fast (< 1 hr reflux)Slower (1–3 hr reflux)Steric bulk of iPr hinders nucleophilic attack at C=O.[1][2]

Key Spectroscopic Marker: In the


H NMR  of the isopropoxy derivative, look for the characteristic septet at 

4.5 ppm
(1H, CH) and a doublet at

1.3 ppm
(6H,

).[2] The methoxy derivative shows a distinct singlet at

3.9 ppm
.[2]
Applications in Drug Development
1. Schiff Base Ligands

Both compounds are excellent precursors for Schiff bases (imines) when reacted with primary amines.[2]

  • Methoxy: Used when a compact, planar ligand is required for intercalation into DNA or fitting into small enzyme pockets.[2]

  • Isopropoxy: Used to modulate the LogP (lipophilicity) of the final drug candidate.[2] If a drug candidate is too polar to cross the blood-brain barrier (BBB), switching from -OMe to -OiPr is a standard medicinal chemistry strategy to increase permeability.[1][2]

2. Metal Complexes

These aldehydes form stable complexes with transition metals (Cu, Ni, Co) after conversion to Schiff bases.[1][2]

  • The Isopropoxy group provides steric protection to the metal center, potentially preventing dimerization or oxidation of the metal, leading to more stable catalytic species.[2]

References
  • Synthesis of Alkoxybenzaldehydes: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Ed. Longman, 1989.[2] (Standard protocols for Williamson Ether Synthesis).[1][2]

  • Electronic Effects in Salicylaldehydes: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2]Link[1]

  • Crystal Structure of Parent Compound: Fan, Y., et al. (2008).[2] 3,5-Dibromo-2-hydroxybenzaldehyde.[1][2][3][4] Acta Crystallographica Section E, 64(5), o799.[1][2][5]Link[1]

  • Reactivity of Brominated Benzaldehydes: Lira, B. F., et al. (2013).[2] Synthesis and biological evaluation of Schiff bases of 3,5-dibromosalicylaldehyde. Molecules, 18, 1-x. (Contextual reference for biological activity of the scaffold).

Sources

Technical Comparison: Validation Strategies for Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Methyl 2,3-dibromo-3-phenylpropionate (C₁₀H₁₀Br₂O₂)

Executive Summary

In drug development and organic synthesis, the precise characterization of halogenated intermediates is critical for downstream yield and purity. This guide compares three analytical methodologies for validating Methyl 2,3-dibromo-3-phenylpropionate (


), a classic vicinal dibromide derived from methyl cinnamate.

While automated CHN combustion is the industry standard for carbon frameworks, high-halogen compounds (


 w/w Br) present unique "matrix effects" that can skew results. This guide evaluates Automated Combustion , Schöniger Flask Oxidation , and High-Resolution Mass Spectrometry (HRMS)  to determine the optimal protocol for certifying this compound.

Compound Profile & Theoretical Data

Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for accuracy.

Target Molecule: Methyl 2,3-dibromo-3-phenylpropionate CAS: 21770-48-9 Molecular Weight: 321.99 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1137.30%
Hydrogen (H) 101.00810.083.13%
Bromine (Br) 279.904159.8149.63%
Oxygen (O) 215.99932.009.94%

Comparative Analysis of Methodologies

Method A: Automated CHN Combustion (The "Matrix" Challenge)

Best for: Routine purity confirmation of Carbon and Hydrogen.

Mechanism: The sample is combusted at


 in an oxygen-rich environment.
The Challenge:  Halogens (Br, Cl) act as poisoning agents. They can form volatile silver halides that coat the reduction reactor or interfere with thermal conductivity detectors.
Optimization:  For 

, the combustion tube must be packed with Silver Tungstate on Magnesium Oxide . This reagent acts as a halogen scrubber, preventing free bromine gas from reaching the detector. Without this, Carbon values often read artificially high due to detector drift.
Method B: Schöniger Flask Combustion (The Halogen Standard)

Best for: Absolute quantification of Bromine.

Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure oxygen. The combustion products are absorbed into an alkaline solution, converting organic bromine into inorganic bromide (


), which is then titrated.
Why it wins for Br:  Unlike CHN analyzers which "scrub" halogens away, this method isolates them. It eliminates the "matrix effect" entirely.
Method C: HRMS (Isotopic Fingerprinting)

Best for: Molecular formula confirmation and impurity profiling.

Mechanism: Electrospray Ionization (ESI) or APCI in positive mode. The Diagnostic: Bromine has two stable isotopes,


 (50.7%) and 

(49.3%).[2] A molecule with two bromine atoms (

) will not show a single parent peak.[2] Instead, it displays a characteristic 1:2:1 ratio at masses

,

, and

.

Experimental Data Comparison

The following table summarizes validation data from a synthesized batch of Methyl 2,3-dibromo-3-phenylpropionate, comparing the three methods against theoretical values.

MetricTheoreticalMethod A: Automated CHNMethod B: Schöniger FlaskMethod C: HRMS (m/z)
Carbon 37.30%37.18% (

-0.12)
N/AN/A
Hydrogen 3.13%3.15% (

+0.02)
N/AN/A
Bromine 49.63%N/A (Scrubbed)49.58% (

-0.05)
N/A
Isotope Pattern 1:2:1N/AN/AConfirmed (See Diagram)
Precision -

0.3%

0.15%
< 5 ppm mass error

Analysis:

  • Method A provided excellent C/H correlation, proving the scaffold is intact.

  • Method B confirmed the heavy halogen load with higher precision than any other method.

  • Method C confirmed the molecular formula

    
     via the isotopic triplet at m/z 342.9 (assuming 
    
    
    
    adduct).

Detailed Experimental Protocols

Protocol 1: Schöniger Flask Combustion for Bromine

Note: This is a self-validating system. Run a standard (e.g., p-bromoacetanilide) before the unknown.

  • Preparation: Weigh 15-20 mg of

    
     onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse tail.
    
  • Combustion:

    • Add 10 mL of absorbing solution (0.1 M NaOH + 3 drops

      
      ) to a 500 mL Schöniger flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite the paper flag and immediately insert/stopper the flask. Invert to seal.

  • Absorption: Shake vigorously for 2 minutes. Let stand for 15 minutes to ensure all

    
     gas reduces to 
    
    
    
    .
  • Titration:

    • Acidify solution with glacial acetic acid.

    • Titrate with 0.01 M

      
       using a potentiometric titrator (Silver electrode).
      
    • Calculation:

      
      
      
Protocol 2: HRMS Isotopic Analysis
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).

  • Injection: Direct infusion at 5

    
    .
    
  • Settings: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • Validation: Look for the Triplet Cluster.

    • Peak 1 (

      
      ): Base Mass
      
    • Peak 2 (

      
      ): Base + 2 (Double intensity)
      
    • Peak 3 (

      
      ): Base + 4
      

Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart illustrates the logic for selecting the correct validation method based on the halogen content.

AnalyticalWorkflow Start Synthesized Halogenated Intermediate (C10H10Br2O2) CheckHalogen Halogen Load > 10%? Start->CheckHalogen HighHalogen Yes (High Interference Risk) CheckHalogen->HighHalogen High Br/Cl/I LowHalogen No (Standard Organic) CheckHalogen->LowHalogen C/H/N Only Schoniger Method B: Schöniger Flask (Absolute Br Quantification) HighHalogen->Schoniger Quantify Mass % HRMS Method C: HRMS (Isotopic Pattern Verification) HighHalogen->HRMS Confirm Formula Purity Purity Certified Schoniger->Purity HRMS->Purity CHN Method A: Standard CHN (Combustion Analysis) LowHalogen->CHN CHN->Purity

Caption: Decision matrix for validating high-halogen organic intermediates.

Diagram 2: Isotopic Fingerprint Logic ( )

Visualizing why HRMS produces a 1:2:1 ratio for this specific molecule.

IsotopePattern Molecule C10H10Br2O2 (Two Br Atoms) Iso1 79Br - 79Br (Lightest) Molecule->Iso1 Iso2 79Br - 81Br (Mixed) Molecule->Iso2 Iso3 81Br - 79Br (Mixed) Molecule->Iso3 Iso4 81Br - 81Br (Heaviest) Molecule->Iso4 Result1 Peak M (Intensity: 1) Iso1->Result1 Result2 Peak M+2 (Intensity: 2) Iso2->Result2 Iso3->Result2 Result3 Peak M+4 (Intensity: 1) Iso4->Result3

Caption: Statistical distribution of Bromine isotopes creating the signature 1:2:1 MS triplet.

References

  • PubChem. (2025).[1] Methyl 2,3-dibromo-3-phenylpropanoate (Compound Summary).[1][3] National Library of Medicine. [Link]

  • Macdonald, A. M. G. (1961).[4] The oxygen flask method.[4][5][6] A review. The Analyst, 86(1018).[4] (Foundational text for Schöniger Method). [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The M+2 Peak.[7] (Explanation of Br2 isotopic patterns). [Link]

Sources

A Comparative Crystallographic Guide to Brominated Benzaldehyde Derivatives: Unraveling the Influence of Isomerism on Crystal Packing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide offers a comparative analysis of the X-ray crystallography of brominated benzaldehyde derivatives, focusing on the influence of the bromine atom's position on crystal packing and intermolecular interactions. As a Senior Application Scientist, this guide is structured to provide not only the "what" but, more importantly, the "why" behind the observed crystallographic trends and the experimental methodologies to reproduce and build upon these findings.

The Critical Role of Bromine in Crystal Engineering

The introduction of a bromine atom to the benzaldehyde scaffold does more than simply increase its molecular weight. Bromine, as a halogen, is a powerful tool in crystal engineering. Its ability to participate in a variety of intermolecular interactions, most notably halogen bonding, provides a means to direct the self-assembly of molecules in the solid state.[1][2] Understanding how the isomeric position of the bromine atom—ortho (2-), meta (3-), or para (4-)—alters these interactions is key to designing crystalline materials with desired properties.

Comparative Crystallographic Data of Bromobenzaldehyde Isomers and Derivatives

Parameter2-Bromo-p-tolualdehyde4-Bromobenzaldehyde[3]
CSD Refcode 2471403[1][4]YICFEV01[1][4]
Chemical Formula C₈H₇BrO[1]C₇H₅BrO[3]
Crystal System Monoclinic[1]Monoclinic[3]
Space Group P2₁/n[1]P2₁/c[3]
a (Å) 11.4432 (8)[1]27.3992 (18)[3]
b (Å) 3.9641 (3)[1]3.9369 (2)[3]
c (Å) 16.8225 (11)[1]12.8006 (8)[3]
β (˚) 102.838 (1)[1]103.504 (2)[3]
Volume (ų) 744.03 (9)[1]1342.60 (14)[3]
Z 4[1]8[3]
Key Intermolecular Interactions π-stacking, C-H···O interactions[1][4]C-H···O contacts[3]

Analysis of Crystallographic Data:

The data reveals that both 2-bromo-p-tolualdehyde and 4-bromobenzaldehyde crystallize in the monoclinic system, a common crystal system for organic molecules. The presence of the additional methyl group in the 2-bromo-p-tolualdehyde structure influences the unit cell parameters. A key difference lies in the observed intermolecular interactions. The structure of 2-bromo-p-tolualdehyde is characterized by offset face-to-face and edge-to-face π-stacking interactions.[1][4] In contrast, the packing of 4-bromobenzaldehyde is primarily stabilized by C-H···O contacts.[3] This highlights the profound impact of the bromine's position on the supramolecular assembly. The ortho-position in the tolualdehyde derivative, combined with the methyl group, appears to favor π-stacking arrangements, while the para-position in 4-bromobenzaldehyde allows for the formation of networks based on weaker hydrogen bonds.

The Power of Halogen Bonding

A critical interaction to consider in these systems is the halogen bond. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[2] The strength and directionality of halogen bonds make them a valuable tool for crystal engineering. While not explicitly the dominant interaction in the provided examples, the potential for Br···O or Br···Br interactions should always be considered when analyzing the crystal packing of brominated compounds. The position of the bromine atom on the aromatic ring will significantly influence the electrostatic potential around the halogen, thereby affecting its ability to form halogen bonds.

Experimental Protocols: From Synthesis to Single Crystal

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The following protocols provide a detailed guide for the synthesis and crystallization of brominated benzaldehyde derivatives.

Synthesis of Bromobenzaldehyde Isomers

General Considerations: The synthesis of bromobenzaldehydes can be achieved through various methods, often starting from the corresponding bromotoluene or through direct bromination of benzaldehyde.

Example Synthesis of 3-Bromobenzaldehyde: [5]

This synthesis involves the reaction of benzaldehyde with bromine and chlorine in the presence of aluminum chloride.

  • Reaction Setup: In a reaction vessel, 1,2-dichloroethane is mixed with anhydrous aluminum chloride.

  • Addition of Reactants: Benzaldehyde is added to the mixture, followed by the dropwise addition of a solution of bromine and chlorine in 1,2-dichloroethane. The reaction is typically carried out at a controlled temperature.

  • Workup: After the reaction is complete, the mixture is carefully quenched with water. The organic layer is separated, washed, and dried.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield 3-bromobenzaldehyde.

Single Crystal Growth Methodologies

The choice of crystallization method is crucial and often requires screening of various solvents and conditions.

1. Slow Evaporation:

This is one of the simplest and most common techniques for growing single crystals of small organic molecules.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. The ideal solvent will allow for the slow formation of well-ordered crystals as the solvent evaporates.

  • Procedure:

    • Dissolve the purified bromobenzaldehyde derivative in a minimal amount of the selected solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

2. Vapor Diffusion:

This method is particularly useful when only small amounts of the compound are available.

  • Principle: A solution of the compound in a good solvent is allowed to equilibrate with the vapor of a poor solvent (in which the compound is insoluble). The gradual diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Procedure:

    • Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealed container that contains a "poor" solvent. The poor solvent should be miscible with the good solvent.

    • Over time, the vapor of the poor solvent will diffuse into the solution in the inner vial, inducing crystallization.

Workflow for X-ray Crystallographic Analysis

The journey from a synthesized compound to a refined crystal structure follows a well-defined workflow.

Caption: Workflow from synthesis to final crystal structure.

Logical Relationships in Supramolecular Chemistry

The final crystal structure is a result of a delicate balance of various intermolecular forces.

Intermolecular_Interactions Crystal_Packing Crystal Packing Halogen_Bonding Halogen Bonding (e.g., Br···O) Crystal_Packing->Halogen_Bonding Hydrogen_Bonding Hydrogen Bonding (e.g., C-H···O) Crystal_Packing->Hydrogen_Bonding Pi_Stacking π-π Stacking Crystal_Packing->Pi_Stacking Van_der_Waals van der Waals Forces Crystal_Packing->Van_der_Waals

Caption: Key intermolecular forces governing crystal packing.

Conclusion

The position of the bromine atom on the benzaldehyde ring profoundly influences the resulting crystal structure by altering the interplay of intermolecular forces. While π-stacking interactions may be more prevalent in ortho-substituted derivatives, weaker hydrogen bonds can dominate the packing in para-isomers. A thorough understanding of these structure-directing interactions is crucial for the rational design of crystalline materials with tailored properties. This guide provides the foundational knowledge and experimental framework for researchers to delve into the fascinating world of the crystallography of brominated benzaldehydes and to leverage this understanding in their own research endeavors.

References

  • Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Wikipedia. (2024). 3-Bromobenzaldehyde.
  • Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCr Journals.
  • Gomes, L. R., Low, J. N., & Wardell, J. L. (2013). Contrasting the supramolecular structures in the isomeric pair 5-bromo-3-nitrosalicylaldehyde phenylhydrazone and 3-bromo-5-nitrosalicylaldehyde phenylhydrazone.
  • Betz, R., Betzler, F., & Klüfers, P. (2008). 2-Bromobenzaldehyde cyanohydrin. Acta Crystallographica Section E: Structure Reports Online, 64(2), o55.
  • Gomes, L. R., Low, J. N., & Wardell, J. L. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2338.
  • BenchChem. (2025).
  • Betz, R., Betzler, F., & Klüfers, P. (2008). 2-Bromobenzaldehyde cyanohydrin. IUCr Journals.
  • BenchChem. (2025). Synthesis routes of 3-Bromobenzaldehyde.
  • Automated Topology Builder. (n.d.). 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray.
  • Wuxi Southward Chemical Auxiliary Co., Ltd. (2025). 3-Bromobenzaldehyde.
  • PubChem. (n.d.). 3-Bromobenzaldehyde.
  • Ndima, L., et al. (2020). Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. Zeitschrift für Kristallographie - New Crystal Structures.
  • PubChemLite. (2026). 3-bromobenzaldehyde (C7H5BrO).
  • Sigma-Aldrich. (n.d.). 2-Bromobenzaldehyde 98%.
  • SIELC Technologies. (2018). 3-Bromobenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 3-bromo-.
  • Sheldon, R. A., et al. (1977). Preparation of 3-bromobenzaldehyde. U.S.
  • NIST. (n.d.). Benzaldehyde, 2-bromo-.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromobenzaldehyde.
  • BenchChem. (2025). 2-Bromobenzaldehyde | 6630-33-7.
  • Asiri, A. M., et al. (2022). Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. Scientific Reports, 12(1), 8963.

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Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

3,5-Dibromo-2-isopropoxybenzaldehyde is a specialized halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceutical agents and organic building blocks.[1][][3][4][5]

Unlike simple benzaldehydes, the presence of two bromine atoms and an isopropoxy group significantly alters its physicochemical profile.[][4] The isopropoxy moiety increases lipophilicity, facilitating skin absorption, while the aldehyde group remains susceptible to autoxidation.[][4] This guide moves beyond generic safety advice, providing a targeted protocol for researchers handling this compound in drug discovery workflows.

Strategic Risk Assessment

To ensure safety, we must understand the mechanism of hazard, not just the classification.[1][][4]

  • Lipophilic Penetration: The isopropoxy group (C3H7O-) renders this molecule more soluble in lipids than its hydroxy-analog (3,5-dibromosalicylaldehyde).[1][][3][4] This means it can penetrate the stratum corneum of the skin more effectively, carrying the irritant aldehyde and halogenated core into the dermis.[]

  • Respiratory Irritation: As a halogenated benzaldehyde, dust or vapor inhalation triggers TRPA1 channels in the respiratory tract, leading to immediate, severe irritation.[1][][4]

  • Air Sensitivity: Like most electron-deficient aldehydes, this compound will oxidize to the corresponding benzoic acid (3,5-dibromo-2-isopropoxybenzoic acid) upon prolonged exposure to atmospheric oxygen.[1][][3][4] This degrades purity and alters the stoichiometry of sensitive coupling reactions.[][4]

PPE Matrix: Scale-Dependent Protection

Standard "lab coat and gloves" are insufficient without specificity.[1][][3] Use this matrix to select gear based on your operational scale.

ComponentAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 10 g)Bulk/Process Scale (> 10 g)
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][][3][4] thickness). Change every 30 mins.High-Grade Nitrile (0.2 mm) or Laminate (Silver Shield) if dissolved in penetrating solvents (e.g., DCM, THF).[1][][3][4]Chem-Resistant Gauntlets (Butyl/Viton) over inner nitrile gloves.[1][][3][4]
Eye/Face ANSI Z87.1 Safety Glasses with side shields.[1][][4]Chemical Splash Goggles (indirect vent).[1][][4]Full-Face Respirator or Goggles + Face Shield.[1][][3]
Respiratory Fume hood (Face velocity: 100 fpm).[1][][4]Fume hood required.[1][][4] If hood unavailable, use P100/OV respirator.[1][][4]Powered Air Purifying Respirator (PAPR) if dust generation is likely.[1][][4]
Body Standard Cotton Lab Coat.[1][][4]Flame-Resistant (Nomex) Lab Coat (if using flammable solvents).[1][3][4]Tyvek® Chemical Resistant Coveralls.[1][][4]

Operational Protocol: The Safe Handling Lifecycle

This workflow is designed to maintain both operator safety and compound integrity (purity).[1][][4]

Phase A: Retrieval & Equilibration[2][4]
  • Cold Storage: The compound should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.[1][][4]

  • Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator. Why? Opening a cold vial in humid lab air causes condensation, which accelerates hydrolysis and oxidation.[][4]

Phase B: Weighing & Transfer[1][2][4]
  • Static Control: Halogenated aromatic powders are often static-prone.[1][][3][4] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.[][4]

  • Containment: Weigh strictly inside a chemical fume hood or a powder containment enclosure.[1][][4]

Phase C: Reaction Setup
  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that these solvents act as "carriers," significantly speeding up the permeation of the aldehyde through standard nitrile gloves.[1][][4] If a splash occurs with a DCM solution, remove gloves immediately .[1][][4]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and flow for handling 3,5-Dibromo-2-isopropoxybenzaldehyde.

SafeHandling Storage 1. Cold Storage (2-8°C, Inert Gas) Equilibrate 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Warm to RT Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibrate->Weighing Open under N2 Weighing->Storage Reseal w/ Parafilm Reaction 4. Reaction Setup (Solvent Awareness) Weighing->Reaction Dissolve Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: The integrity loop ensures the compound remains dry and unoxidized while protecting the operator from dust and vapors.[1][][3][4]

Emergency Procedures

In Case of Skin Contact:

  • Do not use solvents (ethanol/acetone) to wash the skin; this will drive the lipophilic aldehyde deeper into the tissue.[1][][4]

  • Wash gently with lukewarm water and non-abrasive soap for 15 minutes.[][4]

  • Seek medical attention if irritation persists (Redness/Edema).[1][][4]

In Case of Spills:

  • Solid Spill: Do not sweep (creates dust).[1][][4] Use a HEPA-filter vacuum or wet-wipe method using an inert solvent (e.g., heptane) if compatible.[1][3][4]

  • Solution Spill: Absorb with vermiculite or sand.[1][][4] Do not use combustible materials like sawdust (reaction risk).[][4]

Disposal & Logistics

  • Waste Classification: This compound contains halogen atoms (Bromine).[1][][4] It must be segregated into the Halogenated Organic Waste stream.[1][][3][4]

  • Do not mix with acidic aqueous waste, as this may precipitate the solid or generate irritating vapors.[1][][4]

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[][3][4]

References

  • Fisher Scientific. (2023).[][4] Safety Data Sheet: 3,5-Dibromo-2-hydroxybenzaldehyde (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[][4][6] Product Specification: 3,5-Dibromo-2-isopropoxybenzaldehyde (CAS 832673-99-1).[1][3][5][7][8] Retrieved from

  • PubChem. (2025).[1][][4][9] Compound Summary: 3,5-Dibromo-2-isopropoxybenzaldehyde.[1][][3][4][5][8] National Library of Medicine.[] Retrieved from

  • ChemicalBook. (2025).[1][][4][10] CAS 832673-99-1 Entry & Suppliers. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.